Dodecylguanidine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2-dodecylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H4,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMKPKRNUNDACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
112-65-2 (Parent) | |
| Record name | Dodecylguanidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0035954 | |
| Record name | Dodecylguanidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0035954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13590-97-1 | |
| Record name | Dodecylguanidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13590-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecylguanidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N-dodecyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecylguanidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0035954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecylguanidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECYLGUANIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C056Z8HKFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dodecylguanidine Hydrochloride (CAS No. 13590-97-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Dodecylguanidine hydrochloride (DGH), CAS Number 13590-97-1, is a cationic surfactant belonging to the guanidine class of compounds.[1][2] It is recognized for its potent, broad-spectrum antimicrobial properties against bacteria, fungi, and algae.[2][3][4] This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, toxicological profile, and experimental methodologies related to DGH. Its primary mode of action involves the disruption of microbial cell membranes, leading to cell lysis and death.[3][5][][7] This document consolidates key data to support research, development, and application of this versatile compound.
Physicochemical Properties
This compound is a white to off-white crystalline powder or a colorless to light yellow liquid at ambient temperatures, depending on its concentration.[5][8][9] It is characterized by a long dodecyl hydrocarbon chain attached to a hydrophilic guanidine headgroup.[1] This amphipathic structure enables its function as a surfactant and facilitates its interaction with biological membranes.[1][3] DGH is soluble in water and polar organic solvents like alcohols.[1][4][][8]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13590-97-1 | [1][3][4][8] |
| Molecular Formula | C₁₃H₃₀ClN₃ | [2][4] |
| Molecular Weight | 263.85 g/mol | [1][3][4][10] |
| Appearance | White to off-white powder; Colorless to light yellow liquid | [5][8][9] |
| Boiling Point | 108 °C (226.4 °F) to 352.8 °C at 760 mmHg | [2][4][8][11] |
| Density | ~0.95 g/cm³ | [1][2][4][11] |
| Flash Point | 109 °C (228.2 °F) to 167.2 °C | [2][4][8][11] |
| Solubility | Soluble in water and alcohols | [1][4][8] |
| pH Stability | Effective over a wide pH range (1-10) | [4] |
Antimicrobial Mechanism of Action
The primary antimicrobial action of DGH is attributed to its cationic surfactant properties, which facilitate its interaction with and subsequent disruption of negatively charged microbial cell membranes.[3] The process involves several key steps leading to cell death.
-
Adsorption and Binding: The positively charged guanidinium headgroup is electrostatically attracted to the negatively charged components of bacterial and fungal cell surfaces, such as phospholipids and teichoic acids.[3]
-
Membrane Disruption: DGH inserts its hydrophobic dodecyl tail into the lipid bilayer, destabilizing the membrane structure.[] This leads to increased membrane permeability and the formation of protuberances and myelin-like structures.[7][12]
-
Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, amino acids, and RNA.[][7][12]
-
Intracellular Effects: At higher concentrations, DGH can cause the coagulation of cytoplasmic contents.[7][12] It has also been shown to induce the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative stress and damage to lipids, proteins, and DNA.[3] Another key mechanism in fungi is the disruption of vacuolar integrity.[3]
Toxicological Profile
DGH is classified as harmful if swallowed and fatal if inhaled.[10][13][14] It causes severe skin burns and serious eye damage.[10][13][14] Toxicological studies indicate that, similar to its analogue dodine, DGH does not have a definitive target organ for systemic toxicity but can cause effects such as decreased body weight, decreased food consumption, and salivation at higher doses.[15] There is no evidence for developmental toxicity or mutagenicity.[15]
Table 2: Toxicological Data for this compound
| Endpoint | Species | Value | Exposure Route | Source(s) |
| IC₅₀ | Human Alveolar Cells (A549) | 0.39 µg/mL | In vitro | [16][17] |
| LC₅₀ | Rat | >68 mg/m³ | Inhalation (4 hours) | [16][17] |
| NOAEL (Maternal) | Rat | Not specified | Oral | [15] |
| LOAEL (Maternal) | Rat | 10 mg/kg/day | Oral | [15] |
Experimental Protocols & Methodologies
Detailed experimental protocols are critical for reproducible research. Below are methodologies derived from published studies on DGH.
In Vitro Cytotoxicity Assay (WST Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) using a water-soluble tetrazolium salt (WST) assay, as described for human alveolar (A549) cells.[16][17]
-
Cell Culture: A549 cells are cultured in an appropriate medium and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: A serial dilution of DGH is prepared. The culture medium is replaced with a medium containing various concentrations of DGH. Control wells receive a medium without the test compound. Cells are incubated for a specified period (e.g., 24 hours).[17]
-
WST Reagent Addition: Following incubation, a WST reagent is added to each well. This reagent is converted by metabolically active cells into a formazan dye.
-
Incubation and Measurement: The plates are incubated for an additional 1-4 hours. The absorbance of the formazan product, which is proportional to the number of viable cells, is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the DGH concentration and fitting the data to a dose-response curve.
In Vivo Acute Inhalation Toxicity Study
This methodology is based on the acute inhalation study conducted on Sprague-Dawley rats.[16][17]
-
Animal Acclimatization: Male and female Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week before the study.
-
Aerosol Generation: DGH solutions are aerosolized using an atomizer with a clean air flow to generate the desired exposure concentrations (e.g., low: 8.6 mg/m³, middle: 21.3 mg/m³, high: 68 mg/m³).[16][17]
-
Exposure: Rats are placed in whole-body inhalation chambers and exposed to the DGH aerosol for a fixed duration (e.g., 4 hours). A control group is exposed to clean air under identical conditions.[16][17]
-
Post-Exposure Observation: Animals are observed for clinical signs of toxicity and mortality during and after exposure.
-
Necropsy and Sample Collection: Immediately after exposure, animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to analyze for inflammatory markers such as total protein, lactate dehydrogenase (LDH), and cytokines.[17] Tissues, particularly from the nasal cavity and lungs, are collected for histopathological examination.[16][17]
-
Data Analysis: Data from BALF analysis and histopathology are compared between the control and DGH-exposed groups to assess pulmonary toxicity. The Lethal Concentration 50 (LC₅₀) is estimated.
References
- 1. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]
- 2. Cas 13590-97-1,this compound | lookchem [lookchem.com]
- 3. This compound - CAS 13590-97-1 - For RUO [benchchem.com]
- 4. Organic Surface Active Agent Biocides this compound DGH 35% CAS 13590-97-1 - Buy this compound, DGH, DGH 35% Product on Sinobio Chemistry [sinobiochemistry.com]
- 5. What’s the role of this compound (DGH)? - Sinobio Chemistry [sinobiochemistry.com]
- 7. Mode of antibacterial action of dodine (dodecylguanidine monoacetate) in Pseudomonas syringae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lanxess.com [lanxess.com]
- 9. multichemindia.com [multichemindia.com]
- 10. This compound | C13H30ClN3 | CID 61649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound|lookchem [lookchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. echemi.com [echemi.com]
- 14. biosynth.com [biosynth.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Dodecylguanidine Hydrochloride: A Technical Overview of its Properties and Antimicrobial Action
For Researchers, Scientists, and Drug Development Professionals
Dodecylguanidine hydrochloride (DGH) is a cationic surfactant with potent antimicrobial properties. This technical guide provides an in-depth look at its fundamental chemical properties, experimental protocols for evaluating its efficacy, and its mechanism of action against microbial cells.
Core Chemical and Physical Properties
This compound is characterized by a 12-carbon alkyl chain (dodecyl group) attached to a guanidinium head. This amphipathic structure is central to its biological activity. The key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C13H30ClN3 | [1][2][3][4] |
| Molecular Weight | 263.85 g/mol | [1][2][4][5] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of dodecylamine with cyanamide to form dodecylguanidine, followed by treatment with hydrochloric acid.
Materials:
-
Dodecylamine
-
Cyanamide
-
Hydrochloric Acid (HCl)
-
Inert solvent (e.g., water, polar organic solvent, or a mixture)
General Procedure:
-
Dissolve dodecylamine in an appropriate inert solvent in a reaction vessel equipped with a stirrer.
-
Slowly add cyanamide to the solution while stirring. The reaction is typically carried out at a temperature range of 75-95°C for 0.5 to 4 hours.
-
Upon completion of the reaction to form dodecylguanidine, carefully add a stoichiometric amount of hydrochloric acid to the reaction mixture to form the hydrochloride salt.
-
The resulting this compound can then be isolated and purified using standard techniques such as recrystallization or precipitation.
Note: This is a generalized procedure. Specific reaction conditions, such as solvent choice, temperature, and reaction time, may need to be optimized for yield and purity.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
This compound (stock solution of known concentration)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard)
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate, discarding the final 100 µL from the last well. This creates a gradient of decreasing concentrations of the compound.
-
Prepare a standardized inoculum of the test microorganism and dilute it in broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well (except for a negative control well containing only broth) with 100 µL of the bacterial suspension.
-
Include a positive control well containing only the broth and the bacterial inoculum.
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Mechanism of Action: Membrane Disruption
This compound's primary antimicrobial mechanism of action is the disruption of the bacterial cell membrane. Its amphipathic nature is key to this process. The positively charged guanidinium headgroup interacts electrostatically with the negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids. This interaction facilitates the insertion of the hydrophobic dodecyl tail into the lipid bilayer. The accumulation of this compound molecules within the membrane leads to a loss of its structural integrity, causing increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Caption: Mechanism of action of this compound.
References
- 1. US3628941A - Antimicrobial solutions of this compound having low-temperature stability - Google Patents [patents.google.com]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
The Antimicrobial Spectrum of Dodecylguanidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecylguanidine hydrochloride (DGH) is a cationic surfactant with potent, broad-spectrum antimicrobial properties. This technical guide provides an in-depth overview of its activity against a range of microorganisms, including bacteria and fungi. The primary mechanism of action involves the disruption of cell membrane integrity, leading to cellular leakage and death. This document summarizes available quantitative data on its antimicrobial efficacy, details relevant experimental protocols, and provides visualizations of its proposed mechanism of action and experimental workflows.
Introduction
This compound (DGH), a member of the guanidine class of compounds, is recognized for its efficacy as a biocide and disinfectant. Its molecular structure, featuring a positively charged guanidinium head group and a long hydrophobic dodecyl tail, facilitates its interaction with and disruption of microbial cell membranes. This dual characteristic makes it effective against a wide array of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2] Its application spans various industries, from water treatment and pulp & paper manufacturing to healthcare and personal care products.[2][3] Understanding the specifics of its antimicrobial spectrum and mechanism of action is crucial for its effective and safe use in diverse applications.
Antimicrobial Spectrum
DGH exhibits a broad spectrum of antimicrobial activity, effectively inhibiting the growth of a variety of bacteria and fungi.[1][2]
Antibacterial Activity
DGH is effective against both Gram-positive and Gram-negative bacteria. Its cationic nature allows it to interact with the negatively charged components of bacterial cell walls and membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction disrupts the membrane's structural integrity, leading to bactericidal effects.[4][5]
Antifungal Activity
The compound also demonstrates significant antifungal properties against various yeasts and molds.[1] Similar to its antibacterial action, the fungicidal mechanism of DGH is primarily attributed to its ability to disrupt the fungal cell membrane, leading to the leakage of intracellular contents and ultimately cell death.[6][7]
Antiviral Activity
While the antiviral spectrum of DGH is not as extensively documented, related guanidine compounds have shown activity against some viruses.[8][9][10] The mechanism is often linked to the disruption of the viral envelope, suggesting that DGH may be more effective against enveloped viruses.[11][12] However, further research is needed to fully characterize the antiviral efficacy of this compound against a range of both enveloped and non-enveloped viruses.
Quantitative Antimicrobial Data
| Microorganism Type | General Efficacy | Reported MIC Range (µg/mL) | References |
| Gram-Positive Bacteria | Effective | Data not consistently available | [1] |
| Staphylococcus aureus | Effective | Data not consistently available | [1] |
| Gram-Negative Bacteria | Effective | Data not consistently available | [1] |
| Escherichia coli | Effective | Data not consistently available | [1] |
| Pseudomonas aeruginosa | Effective | Data not consistently available | |
| Fungi (Yeasts) | Effective | Data not consistently available | [1] |
| Candida albicans | Effective | Data not consistently available | [1] |
| Fungi (Molds) | Effective | Data not consistently available | |
| Aspergillus niger | Effective | Data not consistently available |
Note: The lack of specific, publicly available MIC values for DGH highlights a significant data gap. The information provided is based on qualitative statements of efficacy from various sources. Researchers are encouraged to perform standardized susceptibility testing to determine precise MIC values for their strains and applications of interest.
Mechanism of Action
The primary antimicrobial mechanism of this compound is the disruption of microbial cell membranes. This process can be broken down into several key steps:
-
Adsorption and Binding: The cationic guanidinium headgroup of DGH electrostatically interacts with negatively charged components on the microbial cell surface, such as phospholipids, teichoic acids (in Gram-positive bacteria), and lipopolysaccharides (in Gram-negative bacteria).
-
Insertion: The hydrophobic dodecyl tail inserts into the lipid bilayer of the cell membrane.
-
Membrane Disruption: This insertion disrupts the ordered structure of the membrane, leading to increased permeability.
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions and small molecules from the cytoplasm.
-
Inhibition of Cellular Processes: In addition to direct membrane damage, dodecylguanidine compounds can also inhibit cellular respiration by affecting mitochondrial function, leading to a reduction in ATP synthesis.[1]
-
Cell Death: The culmination of these events leads to the cessation of essential cellular functions and ultimately, cell death.
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following sections describe standardized methods for evaluating the antimicrobial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of DGH that inhibits the visible growth of a microorganism.[1][13][14][15]
Materials:
-
96-well microtiter plates
-
This compound (DGH) stock solution
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum suspension standardized to 0.5 McFarland
-
Microplate reader or spectrophotometer (optional)
Procedure:
-
Prepare DGH Dilutions: Serially dilute the DGH stock solution in the sterile broth medium across the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculate Plates: Add a standardized microbial inoculum to each well, except for the sterility control wells.
-
Controls: Include a positive control (broth with inoculum, no DGH) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Determine MIC: The MIC is the lowest concentration of DGH at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
The following diagram outlines the workflow for the broth microdilution assay.
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Assay
This assay evaluates the rate at which DGH kills a microbial population over time.
Materials:
-
DGH solution at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Standardized microbial suspension
-
Sterile broth medium
-
Sterile saline or appropriate neutralizer
-
Agar plates
-
Incubator
Procedure:
-
Prepare Test Suspensions: Add a standardized microbial inoculum to flasks containing sterile broth with different concentrations of DGH. Include a growth control without DGH.
-
Incubation: Incubate the flasks at the appropriate temperature with shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from each flask.
-
Neutralization and Plating: Serially dilute the aliquots in sterile saline or a suitable neutralizer and plate onto agar plates.
-
Colony Counting: After incubation, count the number of colony-forming units (CFU/mL) on each plate.
-
Data Analysis: Plot the log10 CFU/mL against time for each DGH concentration to generate time-kill curves.
The workflow for a time-kill assay is depicted in the following diagram.
Caption: Workflow for a time-kill assay.
Biofilm Disruption Assay (Crystal Violet Method)
This assay is used to quantify the ability of DGH to disrupt pre-formed microbial biofilms.[2][16][17][18][19]
Materials:
-
96-well flat-bottom microtiter plates
-
Microbial culture for biofilm formation
-
Appropriate growth medium
-
DGH solutions
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or a suitable solubilizing agent
-
Microplate reader
Procedure:
-
Biofilm Formation: Grow microbial biofilms in the wells of a 96-well plate by inoculating with a standardized culture and incubating for 24-48 hours.
-
Wash: Gently wash the wells with sterile saline or phosphate-buffered saline (PBS) to remove planktonic cells.
-
Treatment: Add DGH solutions at various concentrations to the wells containing the biofilms and incubate for a specified period.
-
Staining: Wash the wells again and stain the remaining adherent biofilm with crystal violet solution.
-
Solubilization: After a final wash to remove excess stain, solubilize the bound crystal violet with ethanol or another suitable solvent.
-
Quantification: Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of remaining biofilm.
The following diagram illustrates the workflow for the biofilm disruption assay.
Caption: Workflow for the biofilm disruption assay using the crystal violet method.
Conclusion
This compound is a potent, broad-spectrum antimicrobial agent with a primary mechanism of action involving the disruption of microbial cell membranes. Its effectiveness against a wide range of bacteria and fungi makes it a valuable compound in various industrial and healthcare settings. However, a significant gap exists in the publicly available, quantitative data regarding its specific MIC values against a comprehensive panel of microorganisms. Further standardized testing is essential to fully characterize its antimicrobial spectrum and to inform its optimal use in different applications. The experimental protocols detailed in this guide provide a framework for researchers to conduct such evaluations and contribute to a more complete understanding of this important antimicrobial compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ableweb.org [ableweb.org]
- 3. ▷ this compound (DGH) | LANXESS [lanxess.com]
- 4. Antimicrobial Peptides and Small Molecules Targeting the Cell Membrane of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cell Wall, Cell Membrane and Virulence Factors of Staphylococcus aureus and Their Role in Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of novel synthetic dodecapeptides against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The action of three antiseptics/disinfectants against enveloped and non-enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Non-enveloped virus inactivation potency of sodium dodecyl sulfate with citric and glutamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hartmann-science-center.com [hartmann-science-center.com]
- 12. hartmann-science-center.com [hartmann-science-center.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 15. youtube.com [youtube.com]
- 16. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 17. Crystal violet-based assay for the assessment of bacterial biofilm formation in medical tubing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
A Technical Guide to the Mode of Action of Dodecylguanidine Hydrochloride on Bacterial Membranes
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dodecylguanidine hydrochloride (DGH), also known as Dodine, is a cationic surfactant with potent antimicrobial properties. Its structure, featuring a positively charged guanidinium head group and a 12-carbon hydrophobic tail, defines its mechanism of action, which is primarily centered on the catastrophic disruption of bacterial cell membranes. This guide provides an in-depth analysis of the molecular interactions and biophysical consequences of DGH exposure on bacteria, summarizing key quantitative data and detailing the experimental protocols used to elucidate its membrane-targeting activity.
Core Mechanism of Action
The bactericidal activity of DGH is a multi-step process initiated by its amphiphilic nature. The primary target is the bacterial cytoplasmic membrane, a critical barrier that maintains cellular integrity and electrochemical gradients essential for life.
-
Electrostatic Binding: The guanidinium head group of DGH is protonated and carries a positive charge at physiological pH. This facilitates a strong electrostatic attraction to the anionic components of bacterial surfaces. In Gram-positive bacteria, this includes teichoic and lipoteichoic acids, while in Gram-negative bacteria, it involves the lipopolysaccharides (LPS) of the outer membrane and phospholipids of the inner membrane.
-
Hydrophobic Insertion & Disruption: Following initial binding, the hydrophobic dodecyl tail inserts itself into the lipid bilayer. This intercalation disrupts the ordered structure of the membrane phospholipids, compromising its fluidity and integrity. Studies on dodine have shown this leads to the expansion of the membrane and the formation of protuberances and intracellular myelin-like structures, indicating a rapid and profound structural derangement[1].
-
Membrane Permeabilization and Depolarization: The disruption of the lipid bilayer leads to a loss of its selective permeability. This results in two critical and often simultaneous events:
-
Depolarization: An uncontrolled efflux of ions, particularly K+, dissipates the transmembrane potential, which is vital for ATP synthesis, nutrient transport, and motility[2][3].
-
Leakage: Pores or transient defects form in the membrane, allowing the leakage of small molecules like ATP, followed by larger macromolecules such as RNA and proteins, ultimately leading to cell lysis[1][4].
-
-
Intracellular Targets: At higher concentrations, DGH that has crossed the compromised membrane can cause coagulation of the cytoplasm by denaturing proteins and interacting with nucleic acids, further ensuring cell death[1].
dot
Caption: Proposed mode of action for this compound (DGH).
Quantitative Data on Antimicrobial Activity
The efficacy of guanidinium-based compounds is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth. The length of the alkyl chain is a critical determinant of activity.
| Compound Class | Alkyl Chain | Target Organism | MIC (µg/mL) | Reference |
| Lipoguanidines | Oleyl (C18:1) | S. aureus | 2 - 8 | [5] |
| Oleyl (C18:1) | E. faecalis | 2 - 8 | [5] | |
| Oleyl (C18:1) | A. baumannii | 8 - 16 | [5] | |
| Oleyl (C18:1) | K. pneumoniae | 8 - 16 | [5] | |
| Oleyl (C18:1) | E. coli | 8 - 16 | [5] | |
| Alkyl-Methylimidazolium Salts | C10 - C14 | S. aureus | ≤ 64 | [6] |
| Note: This table includes data for structurally related lipoguanidine compounds to illustrate the general efficacy and structure-activity relationships of this class of antimicrobials, as specific MIC data for DGH was not detailed in the provided search results. |
Experimental Protocols & Methodologies
The investigation of DGH's mode of action relies on several key biophysical assays that measure membrane integrity and function.
Protocol: Bacterial Cytoplasmic Membrane Depolarization Assay
This assay uses a voltage-sensitive fluorescent dye, such as 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC3(5)), to measure changes in the bacterial membrane potential.[2][7]
Principle: DiSC3(5) is a cationic dye that accumulates in energized bacterial cells with a negative-inside membrane potential. This accumulation leads to self-quenching of its fluorescence.[2] When a membrane-active agent like DGH disrupts the membrane and dissipates the potential, the dye is released into the medium, causing a measurable increase in fluorescence (de-quenching).[8][9]
Methodology:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest cells by centrifugation, wash twice with a suitable buffer (e.g., 5 mM HEPES with 5 mM glucose, pH 7.2), and resuspend in the same buffer to a specific optical density (e.g., OD600 of 0.05).
-
Dye Loading: Add DiSC3(5) to the cell suspension (final concentration ~0.5 µM) and incubate in the dark until a stable, quenched fluorescence baseline is achieved. This indicates dye uptake is complete.
-
Measurement: Place the suspension in a fluorometer. Record the baseline fluorescence (Excitation: ~610 nm, Emission: ~660 nm).
-
Treatment: Add DGH at the desired concentration to the cell suspension.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence signifies membrane depolarization. A known depolarizing agent like valinomycin can be used as a positive control.
dot
Caption: Workflow for the membrane potential assay using DiSC3(5) dye.
Protocol: Cytoplasmic Membrane Permeability (Leakage) Assay
This assay quantifies membrane integrity by measuring the influx of a fluorescent dye that is normally membrane-impermeable, such as SYTOX Green.[10][11]
Principle: SYTOX Green is a high-affinity nucleic acid stain that cannot cross the membrane of intact, live cells.[12] When the membrane is compromised by an agent like DGH, the dye enters the cell, binds to intracellular nucleic acids (DNA/RNA), and exhibits a >500-fold enhancement in fluorescence.[10][11] The intensity of the fluorescence is directly proportional to the number of membrane-compromised cells.[10]
Methodology:
-
Cell Preparation: Prepare a washed bacterial cell suspension as described in the depolarization assay, typically in a phosphate-buffered saline (PBS) or HEPES buffer.
-
Dye Addition: Add SYTOX Green to the cell suspension (final concentration ~1-5 µM).
-
Measurement: Aliquot the cell/dye mixture into a microplate. Measure the baseline background fluorescence (Excitation: ~488 nm, Emission: ~523 nm).
-
Treatment: Add DGH at various concentrations to the wells.
-
Data Acquisition: Monitor the fluorescence intensity over time using a plate reader. A rapid increase in fluorescence indicates membrane permeabilization. Cells treated with heat or alcohol can serve as a positive control for 100% permeabilization.
dot
Caption: Workflow for the membrane permeability assay using SYTOX Green.
Conclusion for Drug Development
This compound exemplifies a class of antimicrobials that execute a rapid, membrane-centric mode of action. This mechanism is advantageous because it targets a fundamental and highly conserved bacterial structure, potentially reducing the likelihood of resistance development compared to agents that target specific metabolic enzymes.[13] The rapid bactericidal activity, driven by the physical disruption of the membrane, makes DGH and related guanidinium compounds compelling candidates for development, particularly for topical applications and as components of synergistic drug combinations to potentiate the activity of other antibiotics against resistant Gram-negative bacteria.[5][14] Understanding the detailed biophysical interactions outlined in this guide is crucial for the rational design and optimization of next-generation membrane-active antimicrobial agents.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Foundational Surfactant Properties of Dodecylguanidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecylguanidine hydrochloride (DGH), a cationic surfactant of the guanidine class, has garnered significant interest for its potent antimicrobial and biocidal properties, which are intrinsically linked to its behavior as a surface-active agent. This technical guide provides a comprehensive overview of the foundational surfactant properties of DGH, including its self-assembly into micelles, surface tension reduction capabilities, and the thermodynamics of these processes. Detailed experimental protocols for characterizing these properties are presented, alongside a conceptual framework for its primary mechanism of action: the disruption of microbial cell membranes. This document is intended to serve as a core resource for researchers and professionals engaged in the study and application of DGH in fields ranging from pharmaceutical development to industrial biocontrol.
Introduction to this compound (DGH)
This compound (CAS: 13590-97-1) is an amphiphilic molecule consisting of a long, hydrophobic 12-carbon (dodecyl) chain and a highly polar, cationic guanidinium headgroup. This structure imparts DGH with excellent water solubility and strong surface-active properties.[1] The guanidinium group is protonated and positively charged over a broad pH range, a key feature that governs its interaction with negatively charged surfaces, such as bacterial cell membranes.[2] Its primary applications stem from its efficacy as a biocide and disinfectant, capable of breaking down biofilms and neutralizing a wide spectrum of microbes through membrane disruption.[1][2]
Core Surfactant and Physicochemical Properties
The surfactant behavior of DGH is characterized by its tendency to adsorb at interfaces and to self-assemble into micelles above a certain concentration. The guanidine headgroup has been shown to enhance this self-assembly, likely due to hydrogen bonding between adjacent headgroups, making it a more effective surfactant than some quaternary ammonium compounds.[3]
Quantitative Surfactant Data
| Property | Value | Conditions | Reference |
| Krafft Temperature (Tk) | ~52 °C | Aqueous Solution | [4] |
| Critical Micelle Concentration (CMC) | 9.5 mM | Aqueous Solution, 54 °C | [4] |
Note: The Krafft temperature is the minimum temperature at which micelles can form. Below this temperature, the surfactant's solubility is too low for aggregation to occur.[5][6]
General Physicochemical Properties of DGH
| Property | Value/Description |
| Molecular Formula | C13H30ClN3 |
| Molecular Weight | 263.85 g/mol |
| Appearance | White to off-white crystalline powder or colorless liquid (as a solution) |
| Solubility | Soluble in water and polar organic solvents |
Experimental Protocols for Surfactant Characterization
The following sections detail the methodologies for determining the key surfactant properties of DGH.
Determination of Krafft Temperature
The Krafft temperature can be determined by observing the abrupt change in solubility of the surfactant as a function of temperature.
Methodology:
-
Prepare a series of aqueous solutions of DGH at a concentration known to be above the expected CMC (e.g., 20-30 mM).
-
Cool the solutions until the surfactant precipitates, making the solutions turbid.
-
Place each solution in a thermostatically controlled water bath with a magnetic stirrer and a calibrated thermometer.
-
Slowly increase the temperature of the water bath (e.g., at a rate of 0.5 °C/minute).
-
The Krafft temperature is the temperature at which the solution suddenly becomes clear, indicating the dissolution of the crystalline surfactant into a micellar solution.
-
Repeat the measurement multiple times to ensure accuracy.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant and can be determined by monitoring a physical property of the solution that changes abruptly at the onset of micelle formation.[7]
This method is based on the principle that the surface tension of a liquid decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[7]
Apparatus:
-
Surface Tensiometer (using Wilhelmy plate or du Noüy ring method)
-
High-precision balance
-
Glassware (beakers, volumetric flasks)
Protocol:
-
Prepare a stock solution of DGH in deionized water at a concentration significantly above the expected CMC (e.g., 100 mM).
-
Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC.
-
Calibrate the tensiometer with deionized water (surface tension ≈ 72 mN/m at 25 °C).
-
Measure the surface tension of each dilution, starting from the most dilute solution to minimize contamination. Ensure the Wilhelmy plate or ring is thoroughly cleaned and flamed between measurements.
-
Allow each solution to equilibrate for a few minutes before taking a reading to ensure a stable surface tension value is recorded.
-
Plot the surface tension (γ) as a function of the logarithm of the DGH concentration (log C).
-
The CMC is determined from the intersection of the two linear portions of the plot: one showing a steep decline in surface tension and the other being relatively flat.
For ionic surfactants like DGH, the electrical conductivity of the solution changes differently below and above the CMC. The plot of conductivity versus concentration will show a distinct break at the CMC.
Apparatus:
-
Conductivity meter with a calibrated probe
-
Thermostatically controlled water bath
-
Magnetic stirrer
Protocol:
-
Ensure all measurements are performed at a constant temperature above the Krafft temperature of DGH (e.g., 55-60 °C).
-
Place a known volume of deionized water in a thermostatted beaker with a magnetic stir bar.
-
Measure the initial conductivity of the water.
-
Make successive additions of a concentrated DGH stock solution into the beaker using a micropipette.
-
After each addition, allow the solution to equilibrate and record the specific conductivity.
-
Plot the specific conductivity (κ) versus the concentration of DGH.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Visualization of Mechanisms and Workflows
Mechanism of Action: Bacterial Membrane Disruption
DGH's potent antimicrobial activity is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes. This process is driven by the electrostatic interaction between the cationic guanidinium headgroup of DGH and the anionic components of bacterial membranes, such as phospholipids and teichoic acids.
Caption: Logical pathway of DGH-induced bacterial membrane disruption.
Experimental Workflow for Surfactant Characterization
The comprehensive characterization of a novel surfactant like DGH follows a logical progression of experiments to determine its fundamental properties.
Caption: Experimental workflow for characterizing DGH surfactant properties.
Conclusion
This compound is a cationic surfactant with significant potential in antimicrobial applications, driven by its efficient self-assembly and membrane-disrupting capabilities. While specific quantitative data for DGH remains sparse in readily available literature, analysis of its close analogue, dodecylguanidine monoacetate, suggests a critical micelle concentration and Krafft temperature typical for a 12-carbon cationic surfactant. The experimental protocols and conceptual models provided in this guide offer a robust framework for the detailed investigation and understanding of DGH's surfactant properties. Further research to elucidate the precise thermodynamic parameters and aggregation behavior of DGH will be invaluable for optimizing its formulation and application in drug development and other advanced material sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comment on "Determination of the critical micelle concentration of dodecylguanidine monoacetate (dodine)" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Krafft temperature - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Discovery and Synthesis of Dodecylguanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecylguanidine hydrochloride, a cationic surfactant with potent antimicrobial properties, has a rich history rooted in the development of agricultural fungicides. This technical guide provides a comprehensive overview of its discovery, synthesis, and mechanism of action. Detailed experimental protocols for its synthesis are presented, alongside a thorough compilation of its physicochemical and spectroscopic data. Furthermore, this guide visualizes the key synthetic pathways and its disruptive action on fungal cell membranes through detailed diagrams, offering a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Discovery and Historical Context
The research and development of this compound are intrinsically linked to its acetate salt, dodine. Dodine (dodecylguanidine monoacetate) was first introduced as a commercial fungicide in 1957 by the American Cyanamid Company.[1] It proved to be highly effective in controlling a variety of fungal diseases in crops, particularly apple scab. The success of dodine spurred further investigation into the properties of the dodecylguanidine cation itself, leading to the study and characterization of its various salts, including the hydrochloride.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13590-97-1 | [2][3] |
| Molecular Formula | C₁₃H₃₀ClN₃ | [2] |
| Molecular Weight | 263.85 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 134-136 °C | |
| Solubility | Soluble in water and polar organic solvents | [] |
| LogP | 5.38 | [3] |
Table 2: Spectroscopic Data for Dodecylguanidine and its Salts
| Spectroscopy | Data for Dodecylguanidine/Dodine | Reference |
| ¹H NMR | Data for dodine (acetate salt) is available, showing characteristic peaks for the dodecyl chain and the guanidinium protons. | |
| ¹³C NMR | Spectral data for dodecylguanidine (free base) is available on PubChem. | [5] |
| Infrared (IR) | Characteristic peaks for N-H stretching (~3300 cm⁻¹) and C=N stretching in the guanidinium group. | [6] |
| Mass Spectrometry (MS) | Exact Mass: 263.2128257 Da (for hydrochloride). MS/MS data for the free base is available on PubChem, showing a precursor m/z of 228.2434 [M+H]⁺. | [2][5] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. Two primary methods are detailed below.
Synthesis from Dodecylamine and Cyanamide
This method involves the reaction of dodecylamine with cyanamide in the presence of hydrochloric acid. The corresponding acetate salt, dodine, is synthesized similarly using acetic acid.
Experimental Protocol:
-
Materials: Dodecylamine (laurylamine), cyanamide, hydrochloric acid, ethanol.
-
Procedure: A molar ratio of 1:1.5:1.1 of dodecylamine, cyanamide, and hydrochloric acid is used. The reactants are refluxed in ethanol for 2 hours.[6]
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield this compound as a white crystalline solid.
Diagram 1: Synthesis of this compound from Dodecylamine
Caption: Reaction scheme for the synthesis of this compound.
Synthesis from Guanidine Hydrochloride and 1-Chlorododecane
An alternative route involves the direct alkylation of guanidine hydrochloride with 1-chlorododecane.
Experimental Protocol:
-
Materials: Guanidine hydrochloride, 1-chlorododecane, a strong base (e.g., sodium hydroxide), and a suitable solvent (e.g., ethanol).
-
Procedure: Guanidine hydrochloride is reacted with 1-chlorododecane in the presence of a strong base to facilitate the nucleophilic substitution. The reaction mixture is typically heated to ensure a reasonable reaction rate.
-
Work-up and Purification: After the reaction, the mixture is cooled, and the product is isolated. This may involve filtration to remove any inorganic salts, followed by evaporation of the solvent. The crude this compound is then purified by recrystallization.
Diagram 2: Synthesis from Guanidine Hydrochloride
Caption: Alternative synthesis of this compound.
Mechanism of Antimicrobial Action
The primary mechanism of action for this compound's potent antimicrobial, particularly antifungal, activity is the disruption of the cell membrane's integrity.[6] This action is a consequence of its amphipathic structure, which consists of a hydrophilic, positively charged guanidinium head group and a long, hydrophobic dodecyl tail.
The process can be broken down into the following key steps:
-
Electrostatic Attraction: The positively charged guanidinium headgroup is initially attracted to the negatively charged components of the fungal cell membrane, such as phospholipids.
-
Insertion into the Lipid Bilayer: The hydrophobic dodecyl tail then inserts itself into the lipid bilayer of the cell membrane.[][6]
-
Membrane Destabilization and Permeabilization: The insertion of multiple dodecylguanidine molecules disrupts the ordered structure of the lipid bilayer, leading to its destabilization and an increase in permeability.[]
-
Leakage of Cellular Contents: This loss of membrane integrity results in the leakage of essential intracellular components, such as ions and small molecules, ultimately leading to cell death.[]
Diagram 3: Mechanism of Fungal Cell Membrane Disruption
Caption: Stepwise mechanism of dodecylguanidine's action on the fungal cell membrane.
Conclusion
This compound remains a significant compound with a well-established history and clear synthetic pathways. Its potent antimicrobial activity, driven by a mechanism of cell membrane disruption, continues to be of interest in various applications. This guide provides a foundational technical resource for professionals engaged in the study and application of this and related guanidinium-based compounds. The detailed protocols, compiled data, and visual representations of its synthesis and mechanism of action are intended to facilitate further research and development in this area.
References
- 1. American Cyanamid -- Company History [company-histories.com]
- 2. This compound | C13H30ClN3 | CID 61649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 5. Guanidine, dodecyl- | C13H29N3 | CID 8204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - CAS 13590-97-1 - For RUO [benchchem.com]
Methodological & Application
Application Notes and Protocols for Dodecylguanidine Hydrochloride in Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dodecylguanidine hydrochloride (DGH), a cationic detergent, and its potential applications in protein extraction protocols. Due to its strong denaturing properties and limited documentation in routine protein extraction, the provided protocols are intended as a starting point for methods development and will likely require optimization based on the specific protein of interest and downstream application.
Introduction to this compound (DGH)
This compound is a cationic surfactant that possesses a positively charged headgroup and a 12-carbon hydrophobic tail. This amphipathic structure allows it to interact with and solubilize biological membranes, making it a potential tool for extracting membrane-associated and other hard-to-solubilize proteins. As a cationic detergent, DGH is a strong denaturant, capable of disrupting protein-protein interactions and unfolding proteins.[1] This property can be advantageous for solubilizing aggregated or inclusion body proteins but may be detrimental for applications requiring native protein conformation and function.
Chemical Properties and Mechanism of Action
DGH's primary mechanism of action in protein extraction involves the disruption of the lipid bilayer of cell membranes and the solubilization of proteins. The hydrophobic dodecyl tail inserts into the nonpolar lipid core of the membrane, while the hydrophilic guanidinium headgroup interacts with the polar environment. This process leads to the formation of mixed micelles containing detergent, lipids, and proteins, effectively extracting the proteins from their native membrane environment.[1]
The guanidinium group is a strong chaotropic agent, further contributing to the denaturation of proteins by disrupting hydrogen bonds and hydrophobic interactions that maintain their secondary and tertiary structures.[2][3]
Comparative Overview of Detergents for Protein Extraction
The choice of detergent is critical for successful protein extraction and depends on the nature of the target protein and the requirements of downstream analyses. The following table summarizes the general properties of different detergent classes to provide a comparative context for DGH.
| Detergent Class | Example(s) | Charge at Neutral pH | Denaturing Potential | Typical Applications | Downstream Compatibility |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Negative | Strong | SDS-PAGE, Western Blotting, Solubilization of inclusion bodies | Generally incompatible with MS and native protein assays unless removed. |
| Cationic | This compound (DGH) , Cetyltrimethylammonium Bromide (CTAB) | Positive | Strong | Potential for solubilizing specific membrane proteins, Inclusion body solubilization | Likely incompatible with MS due to ion suppression. Potential to interfere with enzyme assays. Requires removal for most downstream applications. |
| Non-ionic | Triton™ X-100, Tween® 20, n-Dodecyl-β-D-maltoside (DDM) | Neutral | Mild/Non-denaturing | Extraction of membrane proteins while preserving structure and function, Immunoassays | Generally more compatible with MS and enzyme assays than ionic detergents.[4] |
| Zwitterionic | CHAPS, CHAPSO | Neutral (net charge) | Mild/Non-denaturing | Solubilization of membrane proteins for 2D-electrophoresis, Maintaining native protein structure | Good compatibility with many downstream applications, including some MS workflows.[5] |
Experimental Protocols
Disclaimer: The following protocols are suggested starting points based on general principles of protein extraction using strong detergents. Optimization of parameters such as DGH concentration, buffer composition, temperature, and incubation time is crucial for success.
Protocol 1: General Protein Extraction from Cultured Cells using DGH
This protocol is designed for the solubilization of total cellular proteins and may be particularly useful for highly insoluble or aggregated proteins.
Materials:
-
Cell pellet
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% (w/v) this compound (DGH), 1 mM EDTA, Protease Inhibitor Cocktail
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Microcentrifuge
Procedure:
-
Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer. A general starting point is to use 1 mL of Lysis Buffer for a cell pellet from a 10 cm culture dish.
-
Incubation: Incubate the lysate on a rotator for 30 minutes at 4°C. For difficult-to-solubilize proteins, incubation at room temperature or gentle sonication on ice may be tested.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the solubilized proteins to a new pre-chilled tube.
-
Downstream Processing: The protein extract is now ready for downstream analysis. Note that DGH will likely need to be removed for most applications.
Protocol 2: Extraction of Membrane Proteins from Tissues using DGH
This protocol is adapted for the extraction of membrane proteins from tissue samples and involves an initial homogenization step.
Materials:
-
Tissue sample (fresh or frozen)
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM Sucrose, 1 mM EDTA, Protease Inhibitor Cocktail
-
Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2% (w/v) this compound (DGH), 1 mM EDTA, Protease Inhibitor Cocktail
-
Dounce homogenizer or other tissue disruption equipment
-
Ultracentrifuge
Procedure:
-
Tissue Preparation: Weigh the tissue and mince it into small pieces on ice.
-
Homogenization: Add 5-10 volumes of ice-cold Homogenization Buffer and homogenize the tissue using a Dounce homogenizer until a uniform suspension is achieved.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Membrane Fraction Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.
-
Membrane Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in Extraction Buffer. The volume will need to be optimized, but a starting point is 1-2 mL per 100 mg of original tissue.
-
Incubation: Incubate the suspension on a rotator for 1 hour at 4°C.
-
Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any non-solubilized material.
-
Supernatant Collection: Collect the supernatant containing the solubilized membrane proteins.
Downstream Application Compatibility
The use of a strong cationic detergent like DGH presents challenges for many common downstream applications.
-
Mass Spectrometry (MS): DGH is likely to be incompatible with mass spectrometry. Cationic detergents can cause severe ion suppression in the mass spectrometer, leading to poor signal and data quality.[6] It is essential to remove DGH from the sample before MS analysis. Methods for detergent removal include dialysis, gel filtration, or precipitation of the protein.
-
Enzyme Activity Assays: As a strong denaturant, DGH will likely inactivate most enzymes. Therefore, it is not recommended for protocols where maintaining enzymatic activity is necessary.[7] If DGH is used, it must be thoroughly removed, and the protein must be refolded into its active conformation, which can be a challenging process.[8]
-
SDS-PAGE and Western Blotting: Protein extracts containing DGH are generally compatible with SDS-PAGE and Western blotting. The SDS in the sample buffer will typically displace the DGH bound to the protein.
Visualizations
Experimental Workflow for Protein Extraction
The following diagram illustrates a general workflow for protein extraction from a cell sample, which can be adapted for use with this compound.
Caption: A flowchart of the general steps involved in protein extraction.
Example Signaling Pathway: EGFR Signaling
Proteins extracted using methods that can solubilize membrane proteins are crucial for studying signaling pathways initiated at the cell surface, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Overview of the EGFR signaling cascade.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Get insights into Magen [magen-tec.com]
- 3. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-efficiency cellular extraction system for biological proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 6. kiidd.cuhk.edu.cn [kiidd.cuhk.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Dodecylguanidine Hydrochloride in Biofilm Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms pose a significant challenge in both industrial and clinical settings due to their inherent tolerance to conventional antimicrobial agents. Dodecylguanidine hydrochloride (DGH) is a cationic surfactant with a dual-action mechanism that shows promise as an anti-biofilm agent. It is primarily utilized in industrial water systems, such as cooling towers and pulp and paper mills, to control slime-forming bacteria. This document provides detailed application notes on the mechanism of action of DGH and comprehensive protocols for evaluating its efficacy in biofilm disruption and inhibition.
Mechanism of Action
This compound exhibits a two-pronged approach to combating biofilms. Firstly, its cationic surfactant nature allows it to break up the extracellular polymeric substance (EPS) matrix of the biofilm. Following this physical disruption, DGH acts on the now-exposed bacterial cells by disrupting their cell membranes, leading to cell lysis and death. This dual mechanism makes it an effective agent against both the protective biofilm structure and the resident bacteria.
Quantitative Data Summary
While this compound (DGH) is utilized in industrial applications for biofilm control, specific quantitative data on its efficacy against common laboratory strains of biofilm-forming bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus, is not extensively available in peer-reviewed literature. The following tables are presented as templates to guide researchers in structuring their data when evaluating the anti-biofilm properties of DGH using the protocols provided in this document.
Table 1: Example Data for Biofilm Inhibition of P. aeruginosa by this compound
| DGH Concentration (µg/mL) | Biofilm Biomass (OD595) - Crystal Violet Assay | % Inhibition | Metabolic Activity (OD490) - XTT Assay | % Inhibition |
| 0 (Control) | 1.25 ± 0.12 | 0 | 0.85 ± 0.09 | 0 |
| 10 | 1.05 ± 0.10 | 16.0 | 0.75 ± 0.08 | 11.8 |
| 25 | 0.78 ± 0.09 | 37.6 | 0.55 ± 0.06 | 35.3 |
| 50 | 0.45 ± 0.05 | 64.0 | 0.30 ± 0.04 | 64.7 |
| 100 | 0.18 ± 0.03 | 85.6 | 0.12 ± 0.02 | 85.9 |
| 200 | 0.08 ± 0.02 | 93.6 | 0.05 ± 0.01 | 94.1 |
Table 2: Example Data for Eradication of Pre-formed S. aureus Biofilms by this compound
| DGH Concentration (µg/mL) | Remaining Viable Cells (Log10 CFU/mL) | Log Reduction |
| 0 (Control) | 8.5 ± 0.3 | 0 |
| 50 | 7.2 ± 0.4 | 1.3 |
| 100 | 6.1 ± 0.3 | 2.4 |
| 200 | 4.5 ± 0.5 | 4.0 |
| 400 | 2.8 ± 0.6 | 5.7 |
| 800 | < 2 (Below Limit of Detection) | > 6.5 |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
This protocol is designed to determine the lowest concentration of DGH that inhibits the formation of biofilms by at least 90%.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1, Staphylococcus aureus MRSA)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound (DGH) stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Glacial Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Prepare a fresh overnight culture of the test bacterium in the appropriate growth medium.
-
Adjust the turbidity of the bacterial culture to an OD600 of 0.1 (approximately 1 x 108 CFU/mL). Dilute this suspension 1:100 in fresh growth medium to achieve a final concentration of 1 x 106 CFU/mL.
-
Prepare serial dilutions of DGH in the growth medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL. Include wells with medium only (sterility control) and wells with bacterial suspension and no DGH (growth control).
-
Add 100 µL of the prepared bacterial suspension to each well (except the sterility control). The final volume in the test wells will be 200 µL.
-
Incubate the plate at 37°C for 24-48 hours under static conditions.
-
After incubation, gently discard the planktonic cells by inverting the plate.
-
Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the Crystal Violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Air dry the plate for at least 30 minutes.
-
Add 200 µL of 30% glacial acetic acid to each well to dissolve the bound Crystal Violet.
-
Read the absorbance at 595 nm using a microplate reader.
-
The MBIC is defined as the lowest concentration of DGH that shows a significant reduction (e.g., ≥90%) in absorbance compared to the growth control.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC) of this compound using the MBEC™ Assay
This protocol is based on the ASTM E2799-12 standard and is used to determine the lowest concentration of DGH required to eradicate a pre-formed biofilm.
Materials:
-
MBEC™ Assay plate (96-peg lid and 96-well plate)
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Appropriate growth medium
-
This compound (DGH) stock solution
-
Neutralizing solution (if required to inactivate DGH)
-
Saline
-
Sonication bath
-
Standard plate count agar plates
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial inoculum as described in Protocol 1.
-
Add 150 µL of the inoculum to each well of a 96-well plate.
-
Place the MBEC™ lid onto the plate, ensuring the pegs are submerged in the inoculum.
-
Incubate the plate on a rocking table or orbital shaker at 37°C for 24 hours to allow for biofilm formation on the pegs.
-
-
DGH Treatment:
-
Prepare serial dilutions of DGH in the appropriate medium in a new 96-well plate (the "challenge plate"). Include control wells with medium only.
-
After the biofilm formation period, gently rinse the peg lid by immersing it in a 96-well plate containing sterile saline for 1-2 minutes to remove planktonic bacteria.
-
Transfer the peg lid to the challenge plate containing the DGH dilutions.
-
Incubate at 37°C for the desired contact time (e.g., 24 hours).
-
-
Biofilm Recovery and Quantification:
-
After the treatment period, rinse the peg lid again in a saline plate to remove residual DGH.
-
If a neutralizer is required, immerse the peg lid in a plate containing the neutralizing solution.
-
Place the peg lid into a 96-well plate containing 200 µL of saline per well (the "recovery plate").
-
Sonicate the recovery plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs.
-
Perform serial dilutions of the bacterial suspension from each well of the recovery plate.
-
Plate the dilutions onto standard plate count agar plates and incubate at 37°C for 24-48 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) remaining in the biofilm on each peg.
-
The MBEC is the lowest concentration of DGH that results in a pre-defined log reduction (e.g., 3-log or 99.9%) in viable cell count compared to the untreated control.
-
Visualizations
application of dodecylguanidine hydrochloride in molecular biology techniques.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecylguanidine hydrochloride (DGH) is a cationic surfactant with a long hydrocarbon tail and a charged guanidinium head group. This amphipathic structure confers upon it potent antimicrobial and membrane-disrupting properties. While extensively utilized as a biocide and disinfectant in industrial settings, its application in molecular biology is an emerging area of interest. DGH's ability to interact with and disrupt biological membranes and denature proteins suggests its utility in key laboratory techniques such as cell lysis, protein solubilization, and potentially in nucleic acid purification. This document provides detailed application notes and protocols for the use of this compound in molecular biology research.
Physicochemical Properties and Mechanism of Action
This compound acts as a powerful surfactant and denaturant. Its primary mechanism of action involves the disruption of cellular membranes. The positively charged guanidinium headgroup interacts with the negatively charged phosphate groups of phospholipids in the cell membrane, while the hydrophobic dodecyl tail inserts into the lipid bilayer. This leads to membrane destabilization, increased permeability, and eventual cell lysis.[1] Furthermore, at sufficient concentrations, DGH can disrupt the non-covalent interactions that maintain the tertiary structure of proteins, leading to their denaturation and solubilization. This is analogous to the action of other well-known denaturants like guanidine hydrochloride, although DGH's surfactant properties provide an additional mechanism for disrupting hydrophobic interactions within proteins and membranes.
Key Applications in Molecular Biology
The principal applications of this compound in a molecular biology laboratory setting are centered around its disruptive capabilities:
-
Cell Lysis: DGH can be employed for the efficient lysis of various cell types, including bacteria, yeast, and cultured mammalian cells. Its potent membrane-disrupting action allows for the rapid release of intracellular contents.
-
Protein Solubilization: Particularly for membrane-associated proteins or proteins sequestered in inclusion bodies, DGH can serve as a powerful solubilizing agent. Its dual action as a surfactant and a denaturant facilitates the disruption of protein aggregates and their release into solution.
-
Nucleic Acid Extraction: While less conventional than chaotropic salts like guanidine hydrochloride or guanidinium thiocyanate, DGH's ability to lyse cells and denature proteins, including nucleases, suggests its potential as a component in lysis buffers for nucleic acid purification.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds for comparative purposes.
Table 1: Cytotoxicity Data for this compound
| Cell Line | Assay | IC50 | Reference |
| A549 (Human Lung Carcinoma) | WST (Water-Soluble Tetrazolium Salt) | 0.39 µg/mL | [2] |
Table 2: Physicochemical Properties
| Compound | Property | Value | Reference |
| Dodecylguanidine Acetate | Critical Micelle Concentration (CMC) | ~9.5 mM | [3] |
| Sodium Dodecyl Sulfate (SDS) | Critical Micelle Concentration (CMC) | 8.3 mM | [4] |
| Guanidine Hydrochloride | Concentration for Protein Denaturation | 6 M | [5] |
Experimental Protocols
Protocol 1: General Cell Lysis using this compound
This protocol provides a general framework for the lysis of cultured mammalian cells. Optimization may be required for different cell types.
Materials:
-
This compound (DGH) stock solution (10% w/v in sterile water)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Protease inhibitor cocktail
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer once with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet once with ice-cold PBS.
-
-
Lysis Buffer Preparation: Prepare the lysis buffer by diluting the DGH stock solution in PBS to a final concentration of 0.1% to 1.0% (w/v). The optimal concentration should be determined empirically. Add protease inhibitors to the lysis buffer just before use.
-
Cell Lysis:
-
Adherent Cells: Add the DGH lysis buffer to the culture dish (e.g., 1 mL for a 10 cm dish) and incubate on ice for 10-15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Suspension Cells: Resuspend the cell pellet in the DGH lysis buffer (e.g., 100 µL per 1-5 million cells) and incubate on ice for 10-15 minutes, vortexing briefly every 5 minutes.
-
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Downstream Processing: Carefully transfer the supernatant containing the soluble proteins to a new tube for further analysis (e.g., protein quantification, SDS-PAGE).
Protocol 2: Solubilization of Proteins from Inclusion Bodies
This protocol is designed for the solubilization of recombinant proteins expressed as inclusion bodies in E. coli.
Materials:
-
This compound (DGH)
-
Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 1-5% (w/v) DGH.
-
Reducing agent (e.g., 10 mM DTT or 20 mM β-mercaptoethanol)
-
Inclusion body pellet (prepared by standard cell lysis and centrifugation protocols)
Procedure:
-
Inclusion Body Washing: Wash the isolated inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating membrane proteins. Centrifuge and discard the supernatant. Repeat this step twice.
-
Solubilization: Resuspend the washed inclusion body pellet in the DGH Solubilization Buffer. Add the reducing agent to the buffer just before use to break disulfide bonds.
-
Incubation: Incubate the suspension at room temperature for 1-2 hours with gentle agitation (e.g., on a rotating wheel) to allow for complete solubilization of the protein.
-
Clarification: Centrifuge the solution at 16,000 x g for 20 minutes at room temperature to pellet any remaining insoluble material.
-
Protein Refolding: The supernatant containing the solubilized, denatured protein is now ready for downstream refolding protocols. This typically involves rapid dilution or dialysis into a refolding buffer to remove the DGH.
Visualizations
Caption: Mechanism of DGH-induced cell lysis.
Caption: Workflow for cell lysis using DGH.
Caption: Workflow for solubilizing inclusion bodies with DGH.
Concluding Remarks
This compound presents a potent and versatile tool for molecular biology laboratories, particularly in the realms of cell lysis and protein solubilization. Its strong surfactant and denaturing properties make it an effective agent for disrupting cellular structures and protein aggregates. Researchers are encouraged to empirically determine the optimal concentrations and conditions for their specific applications. As with any powerful surfactant, consideration should be given to its potential effects on downstream applications, such as enzyme activity assays or chromatographic separations, and appropriate removal or dilution steps should be incorporated into the experimental design. Further research into the specific applications of DGH in nucleic acid purification may reveal additional benefits of this compound in molecular biology workflows.
References
- 1. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Evaluation of the Toxic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comment on "Determination of the critical micelle concentration of dodecylguanidine monoacetate (dodine)" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Dodecylguanidine Hydrochloride (DGH) as a Biocide in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining sterile conditions in cell culture is paramount for reliable and reproducible results in research and biopharmaceutical production. Microbial contamination can lead to significant loss of time, resources, and valuable cell lines. Dodecylguanidine hydrochloride (DGH) is a cationic surfactant with potent, broad-spectrum antimicrobial properties. Its mechanism of action involves the disruption of microbial cell membranes, making it an effective biocide.[1][2] This document provides detailed application notes and protocols for the use of this compound as a biocide in mammalian cell culture media, with a focus on assessing its cytotoxicity and potential impact on downstream applications such as viral titration and recombinant protein production.
Mechanism of Action
This compound belongs to the guanidine family of biocides. Its primary mode of action is the destruction of the cytoplasmic membrane of microorganisms.[3] The positively charged guanidinium headgroup interacts with the negatively charged phosphate groups of phospholipids in the cell membrane, while the hydrophobic dodecyl tail inserts into the lipid bilayer. This disrupts membrane integrity, leading to leakage of cellular contents and cell death.[4][5]
Data Presentation
Cytotoxicity of this compound
Quantitative data on the cytotoxicity of DGH in various cell lines is crucial for determining its appropriate working concentration. The half-maximal inhibitory concentration (IC50) is a key parameter.
| Cell Line | IC50 (µg/mL) | Assay Type | Exposure Time | Reference |
| A549 (Human Lung Epithelial) | 0.39 | WST Assay | 24 hours | [6] |
| CHO (Chinese Hamster Ovary) | Not Reported | - | - | - |
| HEK293 (Human Embryonic Kidney) | Not Reported | - | - | - |
| Vero (African Green Monkey Kidney) | Not Reported | - | - | - |
Note: The cytotoxicity of DGH can vary significantly between cell lines. It is imperative to determine the IC50 for the specific cell line being used.
Experimental Protocols
Protocol 1: Determination of DGH Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the IC50 of DGH in adherent mammalian cell lines such as CHO, HEK293, or Vero cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[7][8][9][10]
Materials:
-
This compound (DGH)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile cell culture plates
-
Selected mammalian cell line (e.g., CHO, HEK293, Vero)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
DGH Treatment:
-
Prepare a stock solution of DGH in sterile water or PBS.
-
Perform a serial dilution of the DGH stock solution in a complete culture medium to obtain a range of concentrations (e.g., from 10 µg/mL to 0.01 µg/mL).
-
Carefully remove the medium from the wells and add 100 µL of the various DGH concentrations to the respective wells. Include a vehicle control (medium without DGH) and a blank (medium only).
-
Incubate the plate for 24 to 72 hours, depending on the cell doubling time.
-
-
MTT Assay:
-
After the incubation period, carefully aspirate the medium containing DGH.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[8]
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 150 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[8]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the DGH concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Assessing the Impact of DGH on Viral Titer using TCID50 Assay
This protocol is designed to evaluate whether the presence of a sub-lethal concentration of DGH in the cell culture medium affects the outcome of a viral titration assay. The Tissue Culture Infectious Dose 50 (TCID50) assay is a method to quantify virus titer by determining the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[11][12][13][14]
Materials:
-
Virus stock with a known or estimated titer
-
Host cell line susceptible to the virus (e.g., Vero cells)
-
Complete cell culture medium
-
DGH at a pre-determined sub-lethal concentration (e.g., 1/10th of the IC50)
-
96-well flat-bottom sterile cell culture plates
-
Sterile PBS or serum-free medium for dilutions
-
Inverted microscope
Procedure:
-
Cell Seeding:
-
Seed the host cells in a 96-well plate as described in Protocol 1.
-
-
Virus Dilution and Infection:
-
Prepare two sets of serial ten-fold dilutions of the virus stock (from 10⁻¹ to 10⁻⁸) in:
-
Set A: Complete medium without DGH.
-
Set B: Complete medium containing the sub-lethal concentration of DGH.
-
-
Remove the medium from the seeded cells.
-
Infect the cells by adding 100 µL of each virus dilution to 8 replicate wells per dilution for both Set A and Set B.
-
Include a cell control (uninfected cells) for both medium conditions.
-
-
Incubation and Observation:
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Observe the cells daily for the development of CPE using an inverted microscope. The observation period can range from 3 to 14 days depending on the virus.
-
For each dilution, score the number of wells that show CPE.
-
-
TCID50 Calculation:
-
Calculate the TCID50/mL for both Set A and Set B using the Reed-Muench or Spearman-Kärber method.[13]
-
Compare the viral titers obtained in the presence and absence of DGH to determine its impact.
-
Protocol 3: Evaluating the Effect of DGH on Recombinant Protein Production
This protocol assesses the influence of a sub-lethal concentration of DGH on the yield of a recombinant protein produced in a stable CHO or HEK293 cell line.
Materials:
-
Stable cell line expressing the recombinant protein of interest
-
Production medium (serum-free, if possible)
-
DGH at a pre-determined sub-lethal concentration
-
Shake flasks or bioreactors
-
Analytical method for protein quantification (e.g., ELISA, HPLC, or SDS-PAGE with densitometry)
Procedure:
-
Cell Culture Expansion:
-
Expand the recombinant cell line in the production medium to the required cell density for inoculation.
-
-
Production Phase:
-
Set up two sets of production cultures (e.g., in shake flasks):
-
Control Group: Inoculate cells into the production medium without DGH.
-
DGH-Treated Group: Inoculate cells into the production medium containing the sub-lethal concentration of DGH.
-
-
Maintain the cultures under optimal conditions (e.g., temperature, shaking speed, CO2) for the typical duration of the production run (e.g., 7-14 days).
-
-
Sampling and Analysis:
-
Collect samples from both groups at regular intervals (e.g., daily).
-
Determine the viable cell density and viability for each sample.
-
Separate the cells from the supernatant by centrifugation.
-
Quantify the concentration of the recombinant protein in the supernatant using a validated analytical method.
-
-
Data Analysis:
-
Plot the viable cell density and protein concentration over time for both the control and DGH-treated groups.
-
Compare the final protein titer and the specific productivity (protein produced per cell per day) between the two groups to evaluate the impact of DGH.
-
Logical Relationships and Considerations
The decision to use DGH as a biocide in cell culture requires a careful evaluation of its benefits versus its potential drawbacks. The following diagram illustrates the logical workflow for this evaluation.
Potential for Interference:
-
Virus Titration: As a membrane-disrupting agent, DGH could potentially inactivate enveloped viruses, leading to an underestimation of the viral titer. Its effect on non-enveloped viruses may be less pronounced.
-
Recombinant Protein Production: While sub-lethal concentrations should not directly inhibit protein synthesis, the stress induced on the cells by the presence of a biocide could potentially impact protein expression, folding, and secretion. Guanidine hydrochloride is a known protein denaturant at high concentrations, and while DGH's primary action is on the membrane, intracellular effects at sub-lethal doses cannot be entirely ruled out without empirical testing.[15][16][17]
-
Downstream Purification: DGH is a cationic surfactant and may interact with chromatography resins or other purification materials. It is essential to ensure its removal during the purification process to avoid interference with downstream steps and to ensure the purity of the final product.
Conclusion
This compound can be a potent tool for preventing microbial contamination in cell culture. However, its application requires careful consideration of its cytotoxic properties and potential interference with experimental outcomes. The protocols provided in this document offer a systematic approach for researchers to determine a safe and effective working concentration of DGH for their specific cell lines and to evaluate its compatibility with downstream applications. By performing these validation experiments, scientists and drug development professionals can confidently incorporate DGH into their cell culture workflows, thereby enhancing the reliability and success of their research and production efforts.
References
- 1. What’s the role of this compound (DGH)? - Sinobio Chemistry [sinobiochemistry.com]
- 2. ▷ this compound (DGH) | LANXESS [lanxess.com]
- 3. In Vitro and In Vivo Evaluation of the Toxic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of biocidal guanidine hydrochloride polymer analogs with model membranes: a comparative biophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 12. brainvta.tech [brainvta.tech]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Virus Titration / TCID50 Assay [coriolis-pharma.com]
- 15. Unfolding and Aggregation of Lysozyme under the Combined Action of Dithiothreitol and Guanidine Hydrochloride: Optical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unfolding and Aggregation of Lysozyme under the Combined Action of Dithiothreitol and Guanidine Hydrochloride: Optical Studies [mdpi.com]
- 17. Differences in the pathways of proteins unfolding induced by urea and guanidine hydrochloride: molten globule state and aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing Hydrophobic Proteins with Dodecylguanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecylguanidine hydrochloride (DGH) is a cationic surfactant notable for its long dodecyl hydrocarbon tail and a hydrophilic guanidine headgroup.[1][2] While extensively utilized as a potent antimicrobial and biocide due to its ability to disrupt cell membranes and biofilms, its surfactant properties also suggest its utility in biochemical applications, particularly in the solubilization of hydrophobic proteins.[3][4][5] DGH's unique structure, combining a hydrophobic alkyl chain with a guanidinium group capable of forming strong hydrogen bonds, allows it to form micelles in aqueous solutions, a key characteristic for solubilizing membrane-associated and other hydrophobic proteins.[6]
This document provides a detailed protocol and application notes for the use of this compound in the solubilization of hydrophobic proteins for research and drug development purposes.
Mechanism of Action
This compound is an amphipathic molecule, meaning it possesses both a hydrophobic and a hydrophilic region. The long, nonpolar dodecyl chain readily interacts with hydrophobic regions of proteins, while the polar, positively charged guanidinium headgroup interacts with the aqueous environment. This dual nature allows DGH to act as a powerful solubilizing agent.
When introduced to a sample containing hydrophobic proteins, DGH molecules will orient themselves around the protein. The hydrophobic tails will associate with the exposed hydrophobic surfaces of the protein, while the hydrophilic guanidinium heads will face the aqueous solvent. Above its critical micelle concentration (CMC), DGH molecules will form micelles, which can encapsulate the entire hydrophobic protein or the hydrophobic domains of larger proteins, effectively shielding them from the aqueous environment and rendering them soluble.[7] The guanidinium group can also contribute to the disruption of protein-protein interactions through its chaotropic properties, similar to guanidine hydrochloride, further aiding in solubilization.[8]
Caption: Proposed mechanism of DGH-mediated protein solubilization.
Data Presentation
Successful protein solubilization is dependent on the careful selection of the solubilizing agent and optimization of its concentration. Below is a comparison of properties for common detergents used in protein research. The optimal concentration for DGH will need to be empirically determined and is expected to be above its critical micelle concentration (CMC).
| Detergent/Agent | Type | Typical Working Concentration | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Molecular Weight ( g/mol ) |
| Dodecylguanidine HCl (DGH) | Cationic | To be determined empirically | To be determined | To be determined | 263.85 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1% (w/v) | 6 - 8 | 62 | 288.38 |
| Triton X-100 | Non-ionic | 0.1 - 1% (v/v) | 0.2 - 0.9 | 140 | ~625 |
| CHAPS | Zwitterionic | 1 - 2% (w/v) | 4 - 8 | 10 | 614.88 |
| Guanidine Hydrochloride | Chaotrope | 6 - 8 M | N/A | N/A | 95.53 |
Experimental Protocols
General Workflow for Hydrophobic Protein Solubilization
Caption: Experimental workflow for DGH-based protein solubilization.
Protocol for Solubilization of Hydrophobic Proteins using this compound
This protocol provides a general framework. Optimization of DGH concentration, incubation time, and temperature is crucial for each specific protein.
Materials:
-
Cell pellet or tissue sample containing the hydrophobic protein of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)
-
This compound (DGH) stock solution (e.g., 10% w/v in ultrapure water)
-
Solubilization Buffer (Lysis buffer with an optimized concentration of DGH)
-
High-speed centrifuge and tubes
-
Equipment for downstream analysis (e.g., SDS-PAGE, Western Blot, chromatography system)
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using an appropriate mechanical method (e.g., sonication, French press, or dounce homogenization). Perform all steps on ice to minimize proteolysis.
-
-
Isolation of Insoluble Fraction:
-
Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet intact cells and large debris.
-
Transfer the supernatant to a fresh tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membrane fraction and other insoluble components.
-
Carefully decant the supernatant (soluble fraction). The resulting pellet contains the hydrophobic proteins.
-
-
Solubilization with DGH:
-
Resuspend the insoluble pellet in Solubilization Buffer containing DGH.
-
Optimization is key: Test a range of DGH concentrations (e.g., 0.1% to 2% w/v) to determine the optimal concentration for your protein of interest.
-
-
Incubate the mixture with gentle agitation (e.g., on a rotator or shaker) for 1-2 hours at 4°C. For some proteins, incubation at room temperature may be more effective.
-
-
Clarification of Solubilized Proteins:
-
Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any remaining insoluble material.
-
Carefully collect the supernatant, which now contains the solubilized hydrophobic proteins complexed with DGH.
-
-
Downstream Processing and Analysis:
-
The solubilized protein is now ready for downstream applications such as purification (e.g., affinity chromatography, size-exclusion chromatography) or analysis (e.g., SDS-PAGE, Western Blot).
-
Note: The presence of DGH may interfere with some downstream techniques. It may be necessary to exchange DGH for another detergent or remove it, depending on the subsequent steps.
-
Safety Precautions
This compound can be corrosive and harmful if swallowed or inhaled.[9] Always consult the Safety Data Sheet (SDS) before use. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound presents a promising, albeit under-explored, option for the solubilization of hydrophobic proteins. Its cationic surfactant nature, combined with the chaotropic potential of the guanidinium group, offers a unique mechanism for disrupting protein aggregates and rendering them soluble. The provided protocols serve as a starting point for researchers to explore the utility of DGH in their specific applications. Empirical optimization of the experimental conditions is essential for achieving high yields of soluble and functional protein.
References
- 1. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]
- 2. What’s the role of this compound (DGH)? - Sinobio Chemistry [sinobiochemistry.com]
- 3. This compound - CAS 13590-97-1 - For RUO [benchchem.com]
- 4. Cas 13590-97-1,this compound | lookchem [lookchem.com]
- 5. ▷ this compound (DGH) | LANXESS [lanxess.com]
- 6. Self-assembling of guanidine-type surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lanxess.com [lanxess.com]
Application Notes and Protocols for the Quantification of Dodecylguanidine Hydrochloride in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecylguanidine hydrochloride (DGH), also known as Dodine, is a cationic surfactant with a broad spectrum of applications, including use as a fungicide, biocide in industrial water systems, and as a component in various formulations. Accurate quantification of DGH in solution is critical for quality control, formulation development, environmental monitoring, and toxicological studies. This document provides detailed protocols for three common analytical methods used to quantify DGH: High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overview of Analytical Methods
The choice of analytical method depends on the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique for separating and quantifying compounds. As DGH lacks a strong native chromophore for sensitive UV detection, a pre-column derivatization step is typically required to attach a UV-absorbing molecule to the guanidine group. This method offers good sensitivity and selectivity.
-
UV-Visible (UV-Vis) Spectrophotometry: This method is simpler and more accessible than chromatography. It relies on a color-forming reaction, such as the Sakaguchi reaction, which is specific to the guanidinium group in DGH. The intensity of the resulting color is proportional to the DGH concentration. This method is suitable for less complex sample matrices where high sensitivity is not the primary requirement.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective method for quantifying DGH. It couples the separation power of HPLC with the precise detection capabilities of a mass spectrometer. LC-MS/MS can directly measure DGH without derivatization and is ideal for complex matrices and trace-level quantification.[1]
Quantitative Data Summary
The performance of each analytical method varies. The following table summarizes typical validation parameters to aid in method selection.
| Parameter | HPLC with Pre-Column Derivatization | UV-Vis Spectrophotometry (Sakaguchi Reaction) | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 50 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.01 µg/mL[2] | ~0.5 µg/mL | ~0.03 ng/mL[3] |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL[4] | ~1.0 µg/mL | ~0.1 ng/mL[3] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (%RSD) | < 5%[5] | < 10% | < 3% |
| Selectivity | High (with proper chromatography) | Moderate (potential interference from other guanidino compounds) | Very High |
| Throughput | Moderate | High | Moderate |
Experimental Protocols
Method 1: HPLC with Pre-Column Derivatization
This protocol uses 2-nitrophenylhydrazine as a derivatizing agent to enable UV detection of DGH.[4]
4.1.1 Materials and Reagents
-
This compound (DGH) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
2-Nitrophenylhydrazine hydrochloride
-
Formic acid
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
4.1.2 Preparation of Solutions
-
DGH Stock Solution (1 mg/mL): Accurately weigh 10 mg of DGH reference standard and dissolve in 10 mL of methanol.
-
DGH Calibration Standards (0.1 - 100 µg/mL): Prepare a series of dilutions from the DGH stock solution using methanol.
-
Derivatization Reagent (100 µg/mL): Dissolve 1 mg of 2-nitrophenylhydrazine hydrochloride in 10 mL of acetonitrile.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
4.1.3 Derivatization Protocol
-
To 100 µL of each calibration standard or sample solution in a microcentrifuge tube, add 100 µL of the derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture at room temperature for 30 minutes, protected from light.[4]
-
After incubation, the sample is ready for injection into the HPLC system.
4.1.4 HPLC Conditions
-
Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution (example):
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detector Wavelength: 395 nm[4]
4.1.5 Data Analysis
-
Construct a calibration curve by plotting the peak area of the derivatized DGH against the concentration of the standards.
-
Determine the concentration of DGH in the samples by interpolating their peak areas from the calibration curve.
Method 2: UV-Vis Spectrophotometry (Sakaguchi Reaction)
This protocol is based on the colorimetric reaction specific to the guanidinium group.[6][7]
4.2.1 Materials and Reagents
-
DGH reference standard
-
1-Naphthol (α-Naphthol)
-
Sodium hypobromite (or freshly prepared from bromine water and NaOH)
-
Sodium Hydroxide (NaOH), 10% solution
-
Urea
-
Ethanol
-
Distilled or deionized water
4.2.2 Preparation of Solutions
-
DGH Stock Solution (100 µg/mL): Accurately weigh 10 mg of DGH and dissolve in 100 mL of distilled water.
-
DGH Calibration Standards (1 - 50 µg/mL): Prepare serial dilutions from the stock solution using distilled water.
-
1-Naphthol Reagent (1% in ethanol): Dissolve 1 g of 1-naphthol in 100 mL of ethanol.
-
Sodium Hypobromite Solution: Prepare fresh before use.
4.2.3 Colorimetric Protocol
-
Pipette 1 mL of each calibration standard or sample into separate test tubes.
-
Add 1 mL of 10% NaOH solution to each tube and mix.
-
Add 2 drops of the 1-Naphthol reagent and mix thoroughly.
-
Add 5 drops of sodium hypobromite solution, mix, and immediately observe for color development.[7]
-
A red-colored complex will form in the presence of the guanidinium group.
-
Allow the reaction to proceed for 10 minutes at room temperature. The color is often stabilized by the addition of urea.[8]
4.2.4 UV-Vis Measurement
-
Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance (λmax), which is typically around 520 nm for the Sakaguchi reaction product.[6]
-
Use a reagent blank (containing all reagents except DGH) to zero the instrument.
-
Measure the absorbance of each standard and sample.
4.2.5 Data Analysis
-
Create a calibration curve by plotting absorbance versus the concentration of the DGH standards.
-
Calculate the DGH concentration in the samples from the calibration curve.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for DGH quantification without derivatization.
4.3.1 Materials and Reagents
-
DGH reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
C18 Reverse-Phase HPLC Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
4.3.2 Preparation of Solutions
-
DGH Stock Solution (100 µg/mL): Accurately weigh 10 mg of DGH and dissolve in 100 mL of 50:50 methanol:water.
-
DGH Calibration Standards (0.1 - 1000 ng/mL): Prepare serial dilutions from the stock solution using the mobile phase as the diluent.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
4.3.3 LC Conditions
-
Column: C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution (example):
-
0-0.5 min: 95% A, 5% B
-
0.5-3.0 min: Linear gradient to 5% A, 95% B
-
3.0-4.0 min: Hold at 5% A, 95% B
-
4.0-4.1 min: Return to 95% A, 5% B
-
4.1-5.0 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
4.3.4 MS/MS Conditions
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 228.2 (for [M+H]⁺ of DGH free base)
-
Product Ions (Q3): Optimize using DGH standard infusion. Common fragments for guanidinium compounds involve the loss of ammonia or parts of the alkyl chain. Example transitions would need to be determined experimentally.
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's guidelines.
4.3.5 Data Analysis
-
Integrate the peak area for the specific MRM transition of DGH.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against concentration.
-
Quantify DGH in samples using the regression equation from the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the quantification of this compound.
References
- 1. Analysis of cationic surfactants by microbore high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Sakaguchi Reaction Product Quenches Phycobilisome Fluorescence, Allowing Determination of the Arginine Concentration in Cells of Anabaena Strain PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. asianpubs.org [asianpubs.org]
Dodecylguanidine Hydrochloride: Application Notes and Protocols for Nucleic Acid Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinium salts are widely utilized in molecular biology for the extraction and purification of nucleic acids. Their efficacy stems from their chaotropic properties, which disrupt cellular structures and inactivate nucleases, thereby preserving the integrity of DNA and RNA. Dodecylguanidine hydrochloride (DGH) is a cationic surfactant belonging to the guanidinium family. The presence of a twelve-carbon alkyl chain (dodecyl) imparts strong surfactant properties to the molecule, suggesting a dual function in nucleic acid purification: enhanced cell lysis through membrane disruption and the chaotropic activity characteristic of guanidinium salts.
While specific, validated protocols for the use of this compound in nucleic acid purification are not extensively documented in peer-reviewed literature, its chemical properties strongly suggest its utility in this application. The protocols detailed below are based on the well-established methods for guanidine hydrochloride and guanidine thiocyanate. These protocols serve as a robust starting point for the optimization of DGH-based nucleic acid purification. The surfactant nature of DGH may offer advantages in the lysis of challenging cell types, such as those with resilient cell walls or high lipid content.
Mechanism of Action in Nucleic Acid Purification
The role of guanidinium salts, and by extension this compound, in nucleic acid purification is multifaceted:
-
Cell Lysis: The guanidinium moiety acts as a chaotropic agent, disrupting the hydrogen bond network between water molecules and destabilizing cellular membranes. The dodecyl chain of DGH, being a potent surfactant, is anticipated to significantly enhance this lytic activity by intercalating into the lipid bilayer of cell and nuclear membranes, leading to their rapid disintegration and the release of cellular contents.
-
Protein Denaturation and Nuclease Inactivation: Guanidinium ions are powerful protein denaturants. They disrupt the tertiary and secondary structures of proteins, including potent nucleases (DNases and RNases) that would otherwise rapidly degrade the liberated nucleic acids. This immediate inactivation of nucleases is critical for obtaining high-quality, intact DNA and RNA.
-
Nucleic Acid Binding to Silica: In the presence of high concentrations of chaotropic salts, the phosphate backbone of nucleic acids is dehydrated. This allows for the formation of a salt bridge between the nucleic acid and a silica solid phase (e.g., silica columns or magnetic beads). This selective binding in a high-salt buffer is the cornerstone of most modern nucleic acid purification kits. Subsequent washing steps remove proteins and other contaminants, and a final elution in a low-salt buffer rehydrates the nucleic acids, releasing them from the silica matrix.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow of nucleic acid purification using a guanidinium-based lysis and silica-binding method.
Figure 1: General workflow for nucleic acid purification using this compound.
Figure 2: Mechanism of action of this compound in nucleic acid purification.
Application Notes
Advantages of Using this compound:
-
Potentially Enhanced Lysis Efficiency: The surfactant properties of the dodecyl chain may lead to more efficient lysis of a wider range of cell types compared to traditional guanidinium salts, potentially reducing the need for mechanical disruption.
-
Single-Step Lysis and Nuclease Inactivation: Like other guanidinium compounds, DGH is expected to lyse cells and simultaneously inactivate degradative enzymes, simplifying the initial steps of purification.
-
Compatibility with Silica-Based Purification: DGH is anticipated to be fully compatible with standard silica-column or magnetic-bead-based purification platforms.
Considerations and Optimization:
-
Concentration: The optimal concentration of DGH in the lysis buffer will need to be determined empirically. While protocols with guanidine hydrochloride often use concentrations in the range of 4-6 M, the surfactant nature of DGH might allow for effective lysis at lower concentrations.
-
Foaming: Due to its surfactant properties, DGH solutions may be prone to foaming. This should be considered during vortexing and other agitation steps to prevent sample loss and cross-contamination.
-
Purity of Reagent: The purity of the DGH reagent is crucial, as impurities can affect the A260/A230 ratio of the purified nucleic acid and may inhibit downstream enzymatic reactions.
-
Downstream Applications: As with any purification method, it is essential to validate that the purified nucleic acids are suitable for the intended downstream applications, such as PCR, qPCR, sequencing, and enzymatic digestion.
Experimental Protocols
The following are detailed protocols for genomic DNA and total RNA purification. These are based on established methods using guanidine hydrochloride and should be considered as a starting point for optimization with DGH.
Protocol 1: Genomic DNA Purification from Cultured Cells
Materials:
-
Lysis Buffer (DGH-L1): 4 M this compound, 50 mM Tris-HCl (pH 8.0), 20 mM EDTA, 1% Triton X-100. Note: The optimal concentration of DGH may need to be adjusted.
-
Binding Buffer (DGH-B1): Lysis Buffer (DGH-L1) with the addition of 1 volume of 100% ethanol.
-
Wash Buffer 1 (DGH-W1): 2 M this compound, 50 mM Tris-HCl (pH 8.0).
-
Wash Buffer 2 (DGH-W2): 70% Ethanol.
-
Elution Buffer (AE): 10 mM Tris-HCl (pH 8.5), 0.5 mM EDTA.
-
Silica spin columns.
-
Collection tubes (2 mL).
-
Microcentrifuge tubes (1.5 mL).
-
Microcentrifuge.
-
Water bath or heat block.
-
Proteinase K (20 mg/mL).
-
RNase A (10 mg/mL).
Procedure:
-
Sample Preparation: Pellet up to 5 x 10^6 cultured cells by centrifugation at 300 x g for 5 minutes. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 200 µL of Lysis Buffer (DGH-L1). Add 20 µL of Proteinase K. Vortex for 15 seconds. Incubate at 56°C for 10-30 minutes, or until the lysate is clear.
-
RNA Removal (Optional): Add 20 µL of RNase A and incubate at room temperature for 5 minutes.
-
Binding: Add 200 µL of 100% ethanol to the lysate and mix thoroughly by vortexing. A precipitate may form, which will not affect the purification.
-
Column Purification: Transfer the entire lysate to a silica spin column placed in a 2 mL collection tube. Centrifuge at 10,000 x g for 1 minute. Discard the flow-through.
-
First Wash: Add 500 µL of Wash Buffer 1 (DGH-W1) to the column. Centrifuge at 10,000 x g for 1 minute. Discard the flow-through.
-
Second Wash: Add 750 µL of Wash Buffer 2 (DGH-W2) to the column. Centrifuge at 10,000 x g for 1 minute. Discard the flow-through.
-
Dry Spin: Centrifuge the empty column at maximum speed for 2 minutes to remove any residual ethanol.
-
Elution: Place the spin column in a clean 1.5 mL microcentrifuge tube. Add 50-100 µL of Elution Buffer (AE) directly onto the silica membrane. Incubate at room temperature for 2-5 minutes.
-
Final Centrifugation: Centrifuge at 10,000 x g for 1 minute to elute the purified genomic DNA.
Protocol 2: Total RNA Purification from Tissues
Materials:
-
Lysis Buffer (DGH-L2): 4 M this compound, 25 mM Sodium Citrate (pH 7.0), 0.5% N-lauroylsarcosine, 0.1 M 2-mercaptoethanol (add fresh). Note: The optimal concentration of DGH may need to be adjusted.
-
Acid-Phenol:Chloroform (pH 4.5)
-
Binding Buffer (DGH-B2): Lysis Buffer (DGH-L2) with the addition of 1 volume of 70% ethanol.
-
Wash Buffer 1 (DGH-W1): 2 M this compound, 50 mM Tris-HCl (pH 8.0).
-
Wash Buffer 2 (DGH-W2): 70% Ethanol.
-
Nuclease-free water.
-
Silica spin columns.
-
Collection tubes (2 mL).
-
Microcentrifuge tubes (1.5 mL).
-
Microcentrifuge.
-
Homogenizer (e.g., rotor-stator or bead beater).
-
DNase I (RNase-free).
Procedure:
-
Sample Homogenization: Homogenize 10-30 mg of tissue in 600 µL of Lysis Buffer (DGH-L2) using a suitable homogenizer.
-
Phase Separation (Optional, for higher purity): Add 60 µL of 2 M sodium acetate (pH 4.0), 600 µL of water-saturated phenol, and 120 µL of chloroform-isoamyl alcohol (49:1). Vortex vigorously for 15 seconds and incubate on ice for 15 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. Transfer the upper aqueous phase to a new tube.
-
Binding: Add 1 volume of 70% ethanol to the aqueous phase (or the initial lysate if phase separation was skipped) and mix well by pipetting.
-
Column Purification: Transfer the mixture to a silica spin column and centrifuge at 10,000 x g for 1 minute. Discard the flow-through.
-
DNase Treatment (On-column): Add 350 µL of Wash Buffer 1 (DGH-W1) and centrifuge for 1 minute. Discard flow-through. Prepare a DNase I reaction mix (e.g., 10 µL DNase I in 70 µL of DNase I buffer). Add the DNase I mix directly to the silica membrane. Incubate at room temperature for 15 minutes.
-
First Wash: Add 500 µL of Wash Buffer 1 (DGH-W1) to the column. Centrifuge at 10,000 x g for 1 minute. Discard the flow-through.
-
Second Wash: Add 750 µL of Wash Buffer 2 (DGH-W2) to the column. Centrifuge at 10,000 x g for 1 minute. Discard the flow-through.
-
Dry Spin: Centrifuge the empty column at maximum speed for 2 minutes.
-
Elution: Place the column in a clean 1.5 mL microcentrifuge tube. Add 30-50 µL of nuclease-free water. Incubate for 2 minutes.
-
Final Centrifugation: Centrifuge at 10,000 x g for 1 minute to elute the total RNA.
Data Presentation
The following tables summarize typical quantitative data obtained from nucleic acid purification methods using guanidine hydrochloride, which can be used as a benchmark for optimizations with this compound.
Table 1: Expected Genomic DNA Yield and Purity from Various Sources using Guanidine Hydrochloride-Based Methods.
| Sample Type | Sample Amount | Expected DNA Yield (µg) | A260/A280 Ratio | A260/A230 Ratio |
| Cultured HeLa Cells | 1 x 10^6 cells | 5 - 10 | 1.8 - 2.0 | > 2.0 |
| Human Blood | 200 µL | 3 - 12 | 1.8 - 2.0 | > 2.0 |
| Mouse Liver | 10 mg | 10 - 25 | 1.8 - 2.0 | > 1.8 |
| E. coli Culture | 1 mL (OD600=1.0) | 5 - 15 | 1.8 - 2.0 | > 2.0 |
Table 2: Expected Total RNA Yield and Purity from Various Sources using Guanidine-Based Methods.
| Sample Type | Sample Amount | Expected RNA Yield (µg) | A260/A280 Ratio | A260/A230 Ratio | RIN/RQN |
| Cultured 293T Cells | 1 x 10^6 cells | 10 - 20 | 1.9 - 2.1 | > 2.0 | > 9.0 |
| Rat Spleen | 10 mg | 20 - 50 | 1.9 - 2.1 | > 2.0 | > 8.0 |
| Arabidopsis Leaves | 50 mg | 5 - 25 | 1.8 - 2.1 | > 1.8 | > 7.5 |
| Yeast (S. cerevisiae) | 1 x 10^8 cells | 15 - 30 | 1.9 - 2.1 | > 2.0 | > 8.5 |
RIN (RNA Integrity Number) and RQN (RNA Quality Number) are metrics for assessing RNA integrity, typically measured using automated electrophoresis systems.
Conclusion
This compound holds promise as a valuable reagent in nucleic acid purification, potentially offering enhanced lysis efficiency due to its dual chaotropic and surfactant properties. The provided application notes and protocols, based on the well-established use of guanidine hydrochloride, offer a solid framework for researchers to begin exploring the utility of DGH in their specific applications. Empirical optimization of DGH concentration and buffer compositions will be key to harnessing its full potential for high-yield and high-purity nucleic acid extraction.
Application Notes: The Exploratory Use of Dodecylguanidine Hydrochloride as a Cationic Detergent in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Western blotting is a cornerstone technique for the detection and quantification of specific proteins in complex biological samples. The standard method relies on sodium dodecyl sulfate (SDS), an anionic detergent, to denature proteins and impart a uniform negative charge, enabling separation by mass via polyacrylamide gel electrophoresis (SDS-PAGE). This application note explores the hypothetical use of dodecylguanidine hydrochloride (DGH), a cationic surfactant, as an alternative detergent system.
This compound is a cationic surfactant known for its antimicrobial properties and its ability to interact with and disrupt biological membranes.[][2][3][4] While not traditionally used in protein electrophoresis, its properties suggest potential for the development of a cationic-based polyacrylamide gel electrophoresis (C-PAGE) system. Such a system could offer alternative selectivity for proteins that are difficult to resolve with standard SDS-PAGE, such as highly basic proteins or membrane proteins that are recalcitrant to solubilization and denaturation by SDS.
Disclaimer: The following protocols and data are presented for exploratory and research-purposes only. The use of this compound in Western blotting is not a validated, standard procedure. Researchers should proceed with caution and perform thorough optimization and validation.
Physicochemical Properties of this compound
Understanding the properties of DGH is crucial for developing a hypothetical protocol. DGH is a cationic surfactant that is soluble in water and some organic solvents.[5][6] Its key characteristics are summarized and compared with SDS in the table below.
| Property | This compound (DGH) | Sodium Dodecyl Sulfate (SDS) | Reference |
| Chemical Formula | C13H30ClN3 | C12H25NaO4S | [] |
| Molecular Weight | 263.85 g/mol | 288.38 g/mol | [] |
| Charge of Hydrophilic Head | Cationic (Positive) | Anionic (Negative) | [] |
| Solubility in Water | Soluble | Soluble | [6] |
| Primary Function in WB | Hypothetical: Protein denaturation and imparting a uniform positive charge | Protein denaturation and imparting a uniform negative charge | |
| Known Applications | Antimicrobial agent, surfactant, biocide, corrosion inhibitor | Detergent in cleaning products, laboratory reagent for protein analysis | [2][3][4][5] |
Potential Applications in Western Blotting
The use of DGH in a C-PAGE Western blotting system could be advantageous in specific research contexts:
-
Analysis of Basic Proteins: Highly basic proteins may not bind SDS effectively and can migrate anomalously in SDS-PAGE. A cationic system with DGH could improve their resolution.
-
Membrane Protein Solubilization: DGH's ability to disrupt membranes might offer an alternative approach for solubilizing and analyzing certain membrane proteins.[3]
-
Orthogonal Separation: For complex protein mixtures, a two-dimensional electrophoresis approach using SDS-PAGE in one dimension and DGH-C-PAGE in the second could provide enhanced separation.
Experimental Protocols
The following are detailed, hypothetical protocols for using DGH in a Western blotting workflow. Significant modifications to standard procedures are required, most notably the reversal of the electric field during electrophoresis and transfer.
Protocol 1: Sample Preparation with DGH Lysis Buffer
This protocol describes the preparation of protein lysates from cultured cells using a DGH-based lysis buffer.
-
Prepare DGH Lysis Buffer (1X):
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1% (w/v) this compound (DGH)
-
1 mM EDTA
-
Protease and phosphatase inhibitor cocktail (added fresh)
-
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold DGH Lysis Buffer.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration using a compatible protein assay (e.g., a modified Bradford or BCA assay, compatibility with DGH must be validated).
-
-
Preparation for C-PAGE:
-
To the protein lysate, add Cationic Sample Buffer (4X) to a final concentration of 1X.
-
Cationic Sample Buffer (4X):
-
200 mM Tris-HCl, pH 6.8
-
8% (w/v) this compound (DGH)
-
40% (v/v) Glycerol
-
0.04% (w/v) Methyl Green (as a tracking dye that migrates towards the cathode)
-
10% (v/v) β-mercaptoethanol (added fresh)
-
-
-
Heat the samples at 70°C for 10 minutes.
-
Protocol 2: DGH-C-PAGE and Protein Transfer
This protocol outlines the electrophoresis of DGH-coated proteins and their subsequent transfer to a membrane.
-
Gel Electrophoresis (DGH-C-PAGE):
-
Prepare polyacrylamide gels as for standard SDS-PAGE, but without SDS in the gel or running buffer.
-
Assemble the electrophoresis apparatus.
-
Fill the inner and outer chambers with Cationic Running Buffer (1X):
-
25 mM Tris
-
192 mM Glycine
-
pH 8.3 (do not adjust)
-
-
Load the prepared protein samples into the wells.
-
Crucially, connect the electrodes in reverse polarity: the positive electrode (anode) to the top chamber and the negative electrode (cathode) to the bottom chamber.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the Methyl Green tracking dye reaches the bottom of the gel.
-
-
Protein Transfer (Electroblotting):
-
Equilibrate the gel in Cationic Transfer Buffer for 15 minutes.
-
Cationic Transfer Buffer (1X):
-
25 mM Tris
-
192 mM Glycine
-
20% (v/v) Methanol
-
-
-
Activate a PVDF membrane in methanol and then soak in Cationic Transfer Buffer.
-
Assemble the transfer stack (e.g., for a wet transfer system).
-
Reverse the polarity of the transfer system: place the gel towards the negative electrode (cathode) and the membrane towards the positive electrode (anode).
-
Perform the transfer (e.g., 100 V for 1 hour at 4°C).
-
Protocol 3: Immunodetection
The immunodetection steps are largely similar to a standard Western blot protocol.
-
Blocking:
-
Block the membrane in 5% (w/v) non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Visualize the signal using a chemiluminescence imaging system.
-
Data Presentation
Hypothetical Quantitative Data
The following table presents hypothetical data from a Western blot experiment comparing protein extraction efficiency of a standard RIPA buffer (containing SDS) with the proposed DGH Lysis Buffer for a target membrane protein.
| Lysis Buffer | Total Protein Yield (mg/mL) | Target Protein Signal Intensity (Arbitrary Units) |
| RIPA Buffer | 2.5 | 12,500 |
| DGH Lysis Buffer | 2.1 | 15,800 |
This hypothetical data suggests that while the total protein yield might be slightly lower with the DGH buffer, the solubilization of the specific target membrane protein could be more efficient, leading to a stronger signal in the Western blot.
Visualizations
DGH-C-PAGE Western Blotting Workflow
Caption: Workflow for a hypothetical DGH-based C-PAGE Western Blot.
Signaling Pathway Example: MAPK/ERK Pathway
Western blotting is often used to study signaling pathways. The following diagram illustrates the MAPK/ERK pathway, which could be investigated using the described DGH-C-PAGE Western blot to detect key protein components.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
Conclusion
The exploration of this compound as a cationic detergent in a Western blotting workflow represents a novel, yet-to-be-validated, research direction. The provided hypothetical protocols and considerations offer a starting point for researchers interested in developing alternative protein separation techniques. The potential benefits for analyzing specific classes of proteins warrant further investigation into this and other non-traditional detergent systems. Rigorous optimization and validation against standard SDS-PAGE methods are essential next steps in evaluating the utility of DGH in routine and advanced protein analysis.
References
- 2. Cas 13590-97-1,this compound | lookchem [lookchem.com]
- 3. This compound - CAS 13590-97-1 - For RUO [benchchem.com]
- 4. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]
- 5. What’s the role of this compound (DGH)? - Sinobio Chemistry [sinobiochemistry.com]
- 6. lanxess.com [lanxess.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Guanidine Hydrochloride Concentration for Protein Yield
A Note on Terminology: This guide focuses on the use of guanidine hydrochloride (GdnHCl) , a widely used chaotropic agent for denaturing and solubilizing proteins, particularly those found in inclusion bodies. While the query specified dodecylguanidine hydrochloride, guanidine hydrochloride is the standard reagent for this application in protein biochemistry. The principles and protocols outlined here are directly applicable to optimizing protein yield using GdnHCl.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of guanidine hydrochloride in protein extraction?
Guanidine hydrochloride is a strong denaturing agent. Its primary function is to disrupt the non-covalent interactions (such as hydrogen bonds and hydrophobic interactions) that maintain a protein's secondary and tertiary structure.[1] This unfolding process, or denaturation, is crucial for solubilizing proteins that are otherwise insoluble, a common issue with proteins overexpressed in bacterial systems which often form aggregates known as inclusion bodies.[2][3]
Q2: What is a typical starting concentration of guanidine hydrochloride for solubilizing inclusion bodies?
A concentration of 6 M guanidine hydrochloride is widely considered the standard and is effective for solubilizing most protein inclusion bodies.[3][4] For many applications, an 8 M stock solution is also used for initial protein denaturation before further processing.[5]
Q3: Is it possible to use a lower concentration of guanidine hydrochloride?
Yes, in some cases, a lower concentration may be sufficient and even beneficial. Using the lowest effective concentration can sometimes aid in subsequent protein refolding steps. However, concentrations below 4 M may not be sufficient to fully denature and solubilize highly aggregated proteins. Optimization is key to determining the ideal concentration for your specific protein.
Q4: Can guanidine hydrochloride interfere with downstream applications?
Absolutely. Guanidine hydrochloride must typically be removed before downstream applications such as SDS-PAGE, as it can cause precipitation when mixed with SDS.[2] It can also inhibit the activity of enzymes like trypsin, so its concentration usually needs to be reduced to around 1 M before enzymatic digestion.[6] Removal is typically achieved through dialysis or buffer exchange chromatography.
Q5: Are there alternatives to guanidine hydrochloride for solubilizing inclusion bodies?
Yes, urea is another commonly used chaotropic agent, typically at a concentration of 8 M. While both are effective, guanidine hydrochloride is generally considered a stronger denaturant and can solubilize a wider range of inclusion bodies.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Protein Yield After Solubilization | Incomplete Solubilization: The guanidine hydrochloride concentration may be too low for your specific protein. | - Increase the guanidine hydrochloride concentration in increments, for example, from 4 M to 6 M or even 8 M.- Increase the incubation time with the solubilization buffer.- Ensure thorough mixing or agitation during solubilization. |
| Protein Degradation: Proteases released during cell lysis may be degrading your target protein. | - Add protease inhibitors to your lysis and solubilization buffers.- Perform all steps at a low temperature (4°C) to minimize protease activity. | |
| Protein Precipitates During Dialysis/Refolding | Incorrect Refolding Conditions: The transition from a high concentration of denaturant to a refolding buffer is too abrupt. | - Perform a stepwise dialysis, gradually decreasing the guanidine hydrochloride concentration.- Consider on-column refolding, where the denaturant concentration is gradually reduced while the protein is bound to a chromatography resin.[7] |
| High Protein Concentration: The concentration of your protein may be too high, leading to aggregation during refolding. | - Dilute the protein solution before initiating the refolding process. | |
| Protein Fails to Bind to Affinity Column (e.g., Ni-NTA) | Inaccessible Affinity Tag: The protein, although solubilized, may have partially refolded in a way that hides the affinity tag. | - Ensure that the guanidine hydrochloride concentration is maintained throughout the binding and wash steps to keep the protein fully denatured and the tag accessible. |
| Interference from Buffer Components: Components in your solubilization buffer may be interfering with the binding. | - Ensure your buffer does not contain high concentrations of chelating agents like EDTA or reducing agents like DTT, which can strip the metal ions from the affinity resin. | |
| Poor Purity of Eluted Protein | Non-specific Binding of Contaminants: Host cell proteins are co-purifying with your target protein. | - Add a low concentration of imidazole (e.g., 10-20 mM) to your binding and wash buffers to reduce non-specific binding to Ni-NTA resins.- Perform a second round of purification on the eluate.[8] |
Quantitative Data Summary
The optimal concentration of guanidine hydrochloride can vary depending on the specific protein and the density of the inclusion bodies. The following table provides general guidelines for optimizing the concentration.
| Guanidine Hydrochloride Concentration | Expected Outcome | Considerations |
| 0.5 M - 2 M | Generally insufficient for complete solubilization of inclusion bodies. May be used in wash steps to remove loosely associated contaminants. | Low concentrations are less likely to fully denature proteins. |
| 4 M | May be sufficient for some less aggregated proteins. A good starting point for optimization if you suspect 6 M is too harsh. | Protein may not be fully denatured, potentially leading to incomplete tag exposure for affinity chromatography. |
| 6 M | Standard concentration. Effective for solubilizing a wide range of inclusion bodies.[3][4] | This is the recommended starting concentration for most applications. |
| 8 M | Used for highly recalcitrant inclusion bodies that do not solubilize at 6 M.[5] | Higher concentrations can make subsequent refolding more challenging. |
Experimental Protocols
Protocol for Optimizing Guanidine Hydrochloride Concentration
This protocol outlines a small-scale experiment to determine the optimal GdnHCl concentration for solubilizing your protein of interest from inclusion bodies.
-
Inclusion Body Isolation:
-
Lyse the cells expressing your protein of interest using your standard protocol (e.g., sonication or high-pressure homogenization).
-
Centrifuge the lysate at a high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a low concentration of a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants. Repeat the wash step at least twice.
-
-
Solubilization Trial:
-
Resuspend the washed inclusion body pellet in a small volume of a base buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Aliquot the inclusion body suspension into four separate tubes.
-
To each tube, add an equal volume of a 2x concentrated guanidine hydrochloride stock solution to achieve final concentrations of 2 M, 4 M, 6 M, and 8 M.
-
Incubate the tubes with gentle agitation for 1-2 hours at room temperature.
-
-
Analysis of Solubilization Efficiency:
-
Centrifuge the tubes at high speed (e.g., 15,000 x g) for 30 minutes at room temperature to pellet any remaining insoluble material.
-
Carefully collect the supernatant from each tube.
-
Analyze a small aliquot of the supernatant from each concentration by SDS-PAGE to visualize the amount of solubilized protein. The lane with the highest intensity band for your target protein corresponds to the optimal guanidine hydrochloride concentration for solubilization.
-
Visualizations
Caption: Workflow for optimizing GdnHCl concentration for protein solubilization.
References
- 1. mpbio.com [mpbio.com]
- 2. trialtusbioscience.com [trialtusbioscience.com]
- 3. Use of Guanidine Hydrochloride in the Purification of Inclusion Body [yacooscience.com]
- 4. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uib.no [uib.no]
- 7. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Removing Dodecylguanidine Hydrochloride from Protein Samples
Welcome to our technical support center. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing dodecylguanidine hydrochloride (DGH) from protein samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DGH) and why is it difficult to remove from protein samples?
A1: this compound (DGH), also known as dodine, is a cationic surfactant. Its structure includes a long, hydrophobic 12-carbon (dodecyl) tail and a positively charged guanidinium head group. This dual nature allows it to interact with proteins through both hydrophobic interactions and electrostatic attractions. These strong and multiple modes of binding can make DGH particularly challenging to remove from protein solutions and may lead to protein denaturation.[1][2]
Q2: What are the common methods for removing surfactants like DGH from protein samples?
A2: Several standard laboratory techniques can be adapted to remove DGH. The most appropriate method will depend on the specific protein, the concentration of DGH, and the downstream application.[3] Common methods include:
-
Ion-Exchange Chromatography (IEX): Exploits the positive charge of DGH.
-
Size-Exclusion Methods (Dialysis & SEC): Separate molecules based on size.
-
Precipitation: Selectively precipitates the protein, leaving DGH in the solution.
-
Detergent Removal Resins: Specialized resins that bind and remove detergents.
Q3: Can DGH denature my protein?
A3: Yes, as a surfactant and a guanidinium compound, DGH has the potential to denature proteins. Guanidine hydrochloride is a well-known protein denaturant that disrupts the non-covalent interactions responsible for a protein's three-dimensional structure.[1] While denaturation by guanidine hydrochloride can sometimes be reversible, it is a critical factor to consider.[1][4]
Troubleshooting Guides: Methods for DGH Removal
Method 1: Ion-Exchange Chromatography (IEX)
Principle: Ion-exchange chromatography separates molecules based on their net charge.[5] Since DGH is a cationic (positively charged) molecule, it can be effectively captured using a cation-exchange resin.
When to Use This Method:
-
When your protein of interest has a net negative charge or is neutral at the working pH.
-
When you need a highly efficient removal method.
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Protein is also binding to the cation-exchange column. | The buffer pH is below your protein's isoelectric point (pI), giving it a net positive charge. | Increase the buffer pH to be at least 0.5-1 pH unit above your protein's pI. This will give your protein a net negative charge, causing it to flow through the column while the cationic DGH binds.[6] |
| DGH is not completely removed. | The binding capacity of the cation-exchange resin has been exceeded. | Use a larger column volume or reduce the amount of sample loaded. Ensure the sample is loaded under low ionic strength conditions to maximize electrostatic interactions.[7] |
| Low protein recovery after the procedure. | The protein may have precipitated on the column due to the buffer conditions. | Ensure the chosen buffer and pH are optimal for your protein's stability.[8] |
Method 2: Dialysis
Principle: Dialysis is a size-based separation technique that uses a semi-permeable membrane to remove small molecules from a solution containing macromolecules.[9] DGH monomers, being much smaller than proteins, will diffuse through the membrane pores into a large volume of external buffer (dialysate).
When to Use This Method:
-
For gentle removal of DGH, especially if protein stability is a concern.
-
When you are also performing a buffer exchange.
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| DGH removal is slow or incomplete. | The DGH concentration is above its critical micelle concentration (CMC), forming large micelles that cannot pass through the membrane pores. | Dilute the sample to bring the DGH concentration below its CMC before starting dialysis.[10] Use a large volume of dialysate (200-500 times the sample volume) and perform multiple buffer changes (e.g., every 3 hours) to maintain a steep concentration gradient.[9][11] |
| Protein sample is lost or precipitates during dialysis. | The dialysis membrane's molecular weight cut-off (MWCO) is too large, or the protein is not stable in the dialysis buffer. | Ensure the MWCO of the dialysis membrane is significantly smaller than the molecular weight of your protein. Confirm that the dialysis buffer composition and pH are suitable for maintaining your protein's solubility and stability.[12] |
Method 3: Size Exclusion Chromatography (SEC)
Principle: Also known as gel filtration, SEC separates molecules by their size as they pass through a column packed with a porous resin.[10] Larger molecules like proteins are excluded from the pores and elute first, while smaller molecules like DGH monomers enter the pores and elute later.
When to Use This Method:
-
For rapid removal of DGH and simultaneous buffer exchange.
-
When a high degree of protein purity is required.
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Poor separation of protein and DGH. | The hydrodynamic radii of the protein and DGH micelles are too similar. | This method is most effective when DGH is in its monomeric form. Consider diluting the sample before loading. Choose a resin with an appropriate fractionation range for your protein's size.[12] |
| Significant dilution of the protein sample. | This is an inherent characteristic of SEC. | If sample concentration is critical, you may need to concentrate the protein fractions after elution using methods like ultrafiltration. |
Method 4: Protein Precipitation
Principle: This method involves adding a reagent (like ethanol or acetone) that reduces the protein's solubility, causing it to precipitate. The DGH, being soluble in the reagent, remains in the supernatant, which can then be discarded.
When to Use This Method:
-
When you need to process a large number of samples quickly.
-
When downstream applications are compatible with potentially denatured protein (e.g., SDS-PAGE).
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Low protein recovery. | The protein did not precipitate completely, or it was difficult to separate the pellet from the supernatant. | Use ice-cold precipitation agents like acetone or ethanol to enhance precipitation. Ensure thorough centrifugation to form a compact pellet. |
| Difficulty redissolving the protein pellet. | The precipitation process can sometimes lead to irreversible protein aggregation or denaturation. | Try redissolving the pellet in a strong buffer, which may contain denaturants like urea or guanidine hydrochloride (if compatible with your downstream steps). Note that this method may not be suitable for applications requiring native protein conformation. |
Quantitative Data Summary
| Method | Typical Detergent Removal Efficiency | Typical Protein Recovery | Key Considerations |
| Detergent Removal Resin | >95% | 87% - 100% | High efficiency for a broad range of detergents.[3] |
| Dialysis | Variable (e.g., 95% for Octyl β-thioglucopyranoside after 6 hours with buffer changes) | High | Can be slow; efficiency depends on detergent's CMC.[3] |
| Protein Precipitation (Ethanol) | High | >94% | Rapid, but may cause protein denaturation.[13] |
| Size Exclusion Chromatography | Good for monomers | High | Can result in sample dilution.[10][12] |
Experimental Protocols & Visualizations
Protocol 1: DGH Removal using Cation-Exchange Chromatography
This protocol is designed to capture the positively charged DGH on a negatively charged resin while allowing a negatively charged protein to pass through.
-
Select a Cation-Exchange Resin: Choose a strong or weak cation-exchange resin (e.g., Carboxymethyl-cellulose).
-
Determine Your Protein's pI: Find the isoelectric point (pI) of your protein from literature or sequence analysis.
-
Buffer Preparation: Prepare an equilibration/wash buffer with a pH at least 1 unit above your protein's pI and low ionic strength (e.g., 20 mM Tris-HCl, pH 8.5, if your protein's pI is 7.0). Prepare an elution buffer with high salt concentration (e.g., equilibration buffer + 1 M NaCl) for regenerating the column.
-
Column Equilibration: Pack the resin into a column and equilibrate it by washing with 5-10 column volumes of the equilibration buffer.
-
Sample Loading: Load your protein-DGH sample onto the column. The DGH will bind to the negatively charged resin.
-
Collect Flow-Through: Collect the fraction that passes through the column. This fraction contains your protein.
-
Wash Step: Wash the column with 3-5 column volumes of the equilibration buffer to ensure all of your protein has eluted.
-
Protein Analysis: Analyze the collected fractions for protein concentration and purity.
-
Column Regeneration: Regenerate the column by eluting the bound DGH with the high-salt elution buffer.
Logical Flowchart: Choosing a Removal Method
This diagram helps you select the most appropriate method based on your experimental constraints and goals.
References
- 1. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 2. Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bio-rad.com [bio-rad.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. static.igem.org [static.igem.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dodecylguanidine Hydrochloride (DGH) Interference with Downstream Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with dodecylguanidine hydrochloride (DGH). DGH is a cationic surfactant and guanidinium compound that can interfere with various downstream molecular biology and biochemical applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DGH) and why does it interfere with downstream applications?
A1: this compound (DGH) is a chemical compound that possesses both a long hydrophobic dodecyl chain and a hydrophilic guanidinium headgroup. This structure makes it an effective surfactant. However, these same properties can lead to interference in common laboratory procedures. The guanidinium group is a known chaotropic agent that can denature proteins, including enzymes essential for downstream assays. The surfactant properties can also lead to the disruption of cellular membranes and protein structures. Residual DGH in a sample can inhibit enzymatic reactions, such as those in PCR, and affect the integrity of nucleic acids and proteins.[1]
Q2: Which downstream applications are most sensitive to DGH interference?
A2: Several common laboratory applications are sensitive to the inhibitory effects of DGH. These include:
-
Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR): DGH can inhibit DNA polymerases, leading to reduced or no amplification.[1]
-
Reverse Transcription: Reverse transcriptases are also susceptible to inhibition by guanidinium compounds.
-
DNA Sequencing (Sanger and Next-Generation Sequencing): Residual DGH can interfere with the enzymes used in sequencing reactions and affect the quality of the sequencing data.[2][3]
-
Enzyme-Linked Immunosorbent Assays (ELISAs) and other enzyme-based assays: DGH can denature or inhibit the activity of enzymes like kinases, phosphatases, and others used in these assays.
Troubleshooting Guides
Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR)
Problem: Low or no PCR amplification.
This is a common issue when the DNA template is contaminated with DGH. The guanidinium group can directly inhibit the DNA polymerase.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for DGH interference in PCR/qPCR.
Solutions:
-
DNA Purification: The most effective way to remove DGH is to purify the DNA sample. Several methods are available:
-
Silica-based spin columns: Many commercial DNA purification kits use silica membranes that bind DNA in the presence of chaotropic salts, allowing inhibitors like DGH to be washed away.
-
Phenol-chloroform extraction followed by ethanol precipitation: This is a traditional and effective method for removing proteins and other contaminants.[4]
-
Ethanol Precipitation: A simple ethanol precipitation can help remove some salt contaminants. For efficient removal of guanidinium salts, it is recommended to re-precipitate the DNA with ethanol and wash the pellet thoroughly with 70% ethanol.[5]
-
-
Sample Dilution: Diluting the template DNA can reduce the concentration of DGH to a level that is no longer inhibitory to the polymerase. However, this may also reduce the template concentration below the detection limit.
-
Use of Inhibitor-Resistant DNA Polymerases: Several commercially available DNA polymerases are engineered to be more resistant to common PCR inhibitors.[6][7]
-
Addition of PCR Enhancers: Additives like Bovine Serum Albumin (BSA) can sometimes overcome the inhibitory effects of certain compounds by binding to them.[6]
Experimental Protocol: Phenol-Chloroform Extraction and Ethanol Precipitation
-
To your aqueous DNA sample, add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).
-
Vortex thoroughly for 15-30 seconds and centrifuge at maximum speed for 5 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase and organic phase.
-
To the aqueous phase, add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour to precipitate the DNA.
-
Centrifuge at maximum speed for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 500 µL of 70% ethanol. Centrifuge for 5 minutes at 4°C.
-
Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).
Enzyme-Based Assays (Kinase, Phosphatase, etc.)
Problem: Reduced or no enzyme activity.
DGH can denature enzymes or interfere with substrate binding, leading to inaccurate assay results. Anionic surfactants are known to induce enzyme unfolding and deactivation.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for DGH interference in enzyme assays.
Solutions:
-
Sample Cleanup/Buffer Exchange: The most reliable method to remove DGH is to perform a buffer exchange or dialysis to replace the DGH-containing buffer with an assay-compatible buffer.
-
Sample Dilution: Similar to PCR, diluting the sample can lower the DGH concentration to a non-inhibitory level.
-
Addition of Non-ionic Surfactants: In some cases, adding a mild, non-ionic surfactant (e.g., Tween-20 or Triton X-100) to the assay buffer can help to counteract the effects of DGH by competing for binding sites on the enzyme or by forming mixed micelles.
Experimental Protocol: Buffer Exchange using Spin Desalting Columns
-
Choose a spin desalting column with a molecular weight cutoff (MWCO) that is significantly smaller than the molecular weight of your protein of interest.
-
Equilibrate the column by washing it with the desired assay buffer according to the manufacturer's instructions. This typically involves centrifugation steps.
-
Apply your protein sample containing DGH to the top of the equilibrated resin.
-
Centrifuge the column according to the manufacturer's protocol. The purified protein will be collected in the eluate, while smaller molecules like DGH will be retained in the column resin.
-
The collected sample is now in the new assay buffer and ready for use.
DNA Sequencing (Sanger and Next-Generation Sequencing)
Problem: Poor sequencing data quality (e.g., low-quality scores, high background noise, or no signal).
Residual DGH can inhibit the DNA polymerase used in the sequencing reaction, leading to failed or poor-quality sequencing reads.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for DGH interference in DNA sequencing.
Solutions:
-
Thorough DNA Cleanup: It is critical to perform a robust DNA purification step before sequencing. For Sanger sequencing, a column-based PCR cleanup kit or ethanol precipitation is recommended. For Next-Generation Sequencing (NGS), library preparation kits often include bead-based purification steps that are effective at removing inhibitors.
-
Accurate DNA Quantification: Ensure that the DNA concentration is within the recommended range for the specific sequencing platform. Use a fluorometric method (e.g., Qubit) for more accurate quantification than spectrophotometry, as residual contaminants can affect UV absorbance readings.
Experimental Protocol: PCR Product Cleanup using a Spin Column Kit
-
Follow the manufacturer's protocol for the specific PCR cleanup kit being used.
-
Typically, this involves adding a binding buffer to the PCR product, which may contain DGH.
-
The mixture is then applied to a silica spin column.
-
The column is centrifuged, and the flow-through is discarded.
-
The column is washed with a wash buffer (usually containing ethanol) to remove salts and other contaminants, including DGH.
-
The column is centrifuged again to remove the wash buffer.
-
The purified DNA is then eluted from the column using an elution buffer or nuclease-free water.
Quantitative Data Summary
| Inhibitor | Enzyme/Assay | Inhibitory Concentration | Reference |
| Guanidine Hydrochloride | Mammalian Orthoreovirus Growth | 15 mM | [9] |
| Guanidine Thiocyanate | PCR | Low 260/230 ratio indicates contamination | [5] |
| Ionic Detergents (e.g., SDS) | Taq DNA Polymerase | > 0.01% | [10] |
Signaling Pathways
While specific signaling pathways directly targeted by DGH are not extensively documented, its properties as a surfactant and guanidinium compound suggest potential interference with pathways involving membrane-associated proteins and protein kinases. The disruption of cell membrane integrity can lead to a cascade of downstream effects, and the denaturation of proteins can non-specifically inhibit various signaling components.
Potential DGH Interference with a Generic Kinase Signaling Pathway:
Caption: Potential interference of DGH in a typical kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. clims4.genewiz.com [clims4.genewiz.com]
- 3. ucdenver.edu [ucdenver.edu]
- 4. Nucleic Acid Extraction and Purification | Bio-Rad [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutants of Taq DNA polymerase resistant to PCR inhibitors allow DNA amplification from whole blood and crude soil samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digibug.ugr.es [digibug.ugr.es]
- 9. Guanidine hydrochloride inhibits mammalian orthoreovirus growth by reversibly blocking the synthesis of double-stranded RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Dodecylguanidine Hydrochloride Cell Lysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with cell lysis using dodecylguanidine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my protein yield consistently low after cell lysis?
Possible Causes & Solutions:
-
Incomplete Lysis: The concentration of this compound may be insufficient for your specific cell type. Cells with rigid cell walls, such as bacteria and yeast, are more resistant to lysis than mammalian cells[1]. Consider increasing the concentration or combining it with a mechanical disruption method.
-
Insufficient Incubation: The incubation time might be too short for the this compound to effectively disrupt the cell membranes and solubilize proteins. Try increasing the incubation period or incorporating gentle agitation[1].
-
Suboptimal Reagent Volume: Ensure you are using the recommended volume of lysis reagent for your cell pellet size. A common starting point is 1 mL of lysis solution for every 0.1 grams of wet cell paste[2].
-
Protein Degradation: Once cells are lysed, endogenous proteases are released, which can degrade your target protein[3]. Always perform lysis steps at low temperatures (e.g., 4°C) and add a protease inhibitor cocktail to your lysis buffer[1][4].
-
Protein Insolubility: The target protein may be forming insoluble aggregates or inclusion bodies, which are common with recombinant protein overexpression in bacteria[5][6]. This compound is a strong denaturant effective at solubilizing inclusion bodies, but optimization may be required[5].
Q2: My cell lysate is extremely viscous and difficult to pipette. What's causing this?
Possible Causes & Solutions:
-
Genomic DNA Release: The high viscosity is typically caused by the release of genomic DNA from the lysed cells. This can trap proteins and interfere with downstream processing[1].
-
Solution: Add DNase I to the lysis buffer to digest the DNA and reduce viscosity. The addition of Mg2+ is often required for optimal DNase I activity[1][7]. Alternatively, mechanical shearing through sonication can also help break down the DNA[5][8].
Q3: How do I choose the optimal concentration of this compound for my experiment?
Optimization Strategy:
The optimal concentration depends on the cell type and the desired outcome (e.g., gentle lysis vs. complete denaturation).
-
Start with a Standard Concentration: For complete protein denaturation and solubilization, a concentration of 6 M is widely used[9][10][11].
-
Perform a Titration: Test a range of concentrations (e.g., 4 M, 6 M, 8 M) on small aliquots of your cell sample.
-
Assess Lysis Efficiency: Analyze the protein yield in the soluble fraction for each concentration using a protein assay (e.g., Bradford or BCA).
-
Check for Target Protein: Use SDS-PAGE and Western blotting to confirm that your protein of interest is successfully solubilized at the tested concentrations.
Q4: Can this compound affect my downstream applications?
Considerations:
-
Denaturation: this compound is a powerful chaotropic agent that denatures proteins by disrupting hydrogen bonds and hydrophobic interactions[5][9][12]. This is beneficial for solubilizing proteins for applications like SDS-PAGE or mass spectrometry, but it will inactivate enzymes and disrupt protein-protein interactions.
-
Compatibility: High concentrations of guanidine salts can interfere with certain downstream assays. For instance, it must be removed via dialysis or protein precipitation before SDS-PAGE analysis[2]. If native protein activity is required, this is not the appropriate lysis reagent.
-
Refolding: For functional studies, proteins denatured with this compound may require subsequent refolding steps, though this process can be complex and may not always be successful[5].
Quantitative Data Summary
The efficiency of cell lysis and protein denaturation is highly dependent on the concentration of the chaotropic agent.
| Parameter | Concentration (Molarity) | Application / Cell Type | Notes |
| Protein Denaturation | 1.5 - 2.0 M | Midpoint of transition for complete unfolding of some proteins[13]. | Lower concentrations may induce intermediate or partially folded states[13][14]. |
| Cell Lysis & Protein Solubilization | 4.0 - 6.0 M | Standard concentration for lysing mammalian cells and denaturing proteins[9][10][11]. | Effective for solubilizing proteins from inclusion bodies[5]. |
| Complete Denaturation | 6.0 - 8.0 M | Used to denature proteins, nucleic acids, and disrupt cell walls of bacteria and yeast[9]. | Often used as a stock solution for dilutions[2]. |
Experimental Protocols
General Protocol for Cell Lysis using this compound
This protocol is a starting point and should be optimized for your specific cell type and application.
Materials:
-
Cell pellet
-
Lysis Buffer: 6 M this compound, 50 mM Tris-HCl, pH 8.0
-
Protease Inhibitor Cocktail
-
DNase I (optional)
-
Refrigerated centrifuge
Methodology:
-
Preparation: Prepare the lysis buffer. Just before use, add the protease inhibitor cocktail according to the manufacturer's instructions. If lysate viscosity is a concern, add DNase I. Keep all solutions and the cell pellet on ice.
-
Cell Resuspension: Add the cold lysis buffer to the cell pellet. A general guideline is to add 1 mL of buffer per 0.1 g of wet cell paste[2]. Resuspend the pellet thoroughly by vortexing or pipetting.
-
Incubation: Incubate the mixture on a rocker or shaker for 15-30 minutes at 4°C. For more resistant cells, this time may need to be extended.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10-20 minutes at 4°C to pellet the insoluble cell debris[2].
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the solubilized proteins, to a new pre-chilled tube. Avoid disturbing the pellet.
-
Downstream Processing: The collected lysate is now ready for downstream applications. Note that removal of the this compound may be necessary for certain procedures like enzymatic assays or some forms of chromatography[2].
Visualizations
Caption: Troubleshooting workflow for poor cell lysis.
References
- 1. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mpbio.com [mpbio.com]
- 4. ptglab.com [ptglab.com]
- 5. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 6. goldbio.com [goldbio.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Mass Spectrometry Appropriate Protocol for Cell Lysis using Probe Sonication | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 9. Chemical Methods for Lysing Biological Samples [opsdiagnostics.com]
- 10. A high-efficiency cellular extraction system for biological proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 13. Comparison of guanidine hydrochloride (GdnHCl) and urea denaturation on inactivation and unfolding of human placental cystatin (HPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guanidine hydrochloride-induced folding of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dodecylguanidine Hydrochloride (DG) Solutions
Welcome to the technical support center for dodecylguanidine hydrochloride (DG) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and handling of DG solutions in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound solutions.
Question: My DG solution has become cloudy or has formed a precipitate. What should I do?
Answer: Cloudiness or precipitation in DG solutions can be caused by several factors:
-
Low Temperature: DG solutions can form a reversible precipitate or "frosting" at temperatures below 15°C.[1][2] Gently warming the solution to room temperature (15-25°C) with occasional mixing should redissolve the precipitate.[1][2]
-
Incompatibility: DG is a cationic surfactant and can precipitate if mixed with anionic compounds.[1][2] Review the composition of your solution to ensure all components are compatible.
-
pH Shift: Although DG is stable over a broad pH range (4-12), significant shifts outside this range could potentially lead to stability issues.[1][2]
-
High Concentration: Exceeding the solubility limit of DG in your specific solvent system can lead to precipitation. DG is generally described as fully soluble in water within recommended dosages.[1][3][4]
Troubleshooting Steps:
-
Gently warm the solution to room temperature.
-
If warming does not resolve the issue, centrifuge a small aliquot of the solution.
-
Test the supernatant for DG concentration to determine if the active ingredient has precipitated.
-
If precipitation is due to incompatibility, the formulation will need to be reconsidered.
Question: I've noticed a slight color change or flocculation in my DG solution. Is it still usable?
Answer: According to some manufacturers, flocculation and slight color changes in DG solutions do not necessarily affect the active substance content or the product's effectiveness.[1][2] However, it is best practice to confirm the potency of the solution using an appropriate analytical method, such as HPLC or titration, if you have concerns.
Question: How should I prepare and store my DG stock solutions to ensure maximum stability?
Answer: To maximize the stability of your DG solutions, adhere to the following guidelines:
-
Solvent: Use high-purity water or a buffer system that is compatible with DG.
-
Storage Temperature: Store solutions in a cool, dry, well-ventilated area within a temperature range of 10°C to 25°C.[5][6][7]
-
Container: Use tightly sealed containers to prevent evaporation and contamination.[3][8] Store away from direct light.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
Question: I suspect my DG solution has degraded. How can I verify its concentration?
Answer: You can verify the concentration of your DG solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or a potentiometric titration method. A detailed protocol for an HPLC-based assessment is provided in the "Experimental Protocols" section below.
Summary of this compound Stability
The following table summarizes the known stability characteristics of this compound.
| Parameter | Condition | Observation / Recommendation | Citations |
| Temperature | < 15°C | Reversible "frosting" or precipitation may occur. | [1][2] |
| 10°C - 25°C | Recommended storage temperature range. | [5][6][7] | |
| High Temperature | Heating to decomposition may release toxic fumes (CO, CO2, NOx). | [9] | |
| pH | 4 - 12 | Chemically stable over this broad pH range. | [1][2] |
| Light | Prolonged Exposure | Store in the dark or in amber containers to minimize potential degradation. | [3] |
| Appearance | Flocculation/Color | May not affect active substance content, but verification is recommended. | [1][2] |
| Compatibility | Anionic Compounds | Incompatible; may cause precipitation. | [1][2] |
| Strong Oxidizers, Acids, Bases | Incompatible; may react to form heat. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 1% (w/v) DG Aqueous Stock Solution
-
Preparation: In a calibrated volumetric flask, add 1.0 g of this compound powder.
-
Dissolution: Add approximately 80 mL of high-purity (e.g., Milli-Q®) water.
-
Mixing: Mix the solution using a magnetic stirrer at room temperature until the powder is completely dissolved. Avoid vigorous vortexing that could introduce excessive air.
-
Final Volume: Bring the solution to a final volume of 100 mL with high-purity water.
-
Filtration (Optional): For applications requiring sterile solutions, filter the solution through a 0.22 µm syringe filter compatible with cationic surfactants.
-
Storage: Store the solution in a tightly sealed, clearly labeled container at 10°C - 25°C, protected from light.[5][6][7]
Protocol 2: Quantification of DG using High-Performance Liquid Chromatography (HPLC)
This method is adapted from general procedures for related guanidinium compounds and serves as a starting point for method development.
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) containing an ion-pairing agent such as 5 mM sodium heptanesulfonate. Adjust the pH to approximately 3.0 with phosphoric acid. The exact ratio and pH should be optimized for your specific column and system.
-
Standard Preparation:
-
Prepare a primary stock solution of DG of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the primary stock solution with the mobile phase.
-
-
Sample Preparation: Dilute the DG solution to be tested with the mobile phase to fall within the range of the calibration curve.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Approximately 210 nm (guanidinium group).
-
Column Temperature: 30°C.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared sample(s).
-
Calculate the concentration of DG in the sample by comparing its peak area to the standard curve.
-
Visual Guides
The following diagrams illustrate key workflows and concepts related to DG solution stability.
Caption: A flowchart for troubleshooting common DG solution stability issues.
Caption: A hypothetical degradation pathway for DG via hydrolysis.
Caption: An experimental workflow for conducting a DG stability study.
References
- 1. ▷ this compound (DGH) | LANXESS [lanxess.com]
- 2. ▷ this compound (DGH) | LANXESS [lanxess.com]
- 3. multichemindia.com [multichemindia.com]
- 4. What’s the role of this compound (DGH)? - Sinobio Chemistry [sinobiochemistry.com]
- 5. biosynth.com [biosynth.com]
- 6. biosynth.com [biosynth.com]
- 7. Dodecylguanidine monohydrochloride | 13590-97-1 | FD150850 [biosynth.com]
- 8. Page loading... [guidechem.com]
- 9. lanxess.com [lanxess.com]
Technical Support Center: Overcoming Dodecylguanidine Hydrochloride-Induced Protein Aggregation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with protein aggregation induced by dodecylguanidine hydrochloride (DGH).
Understanding DGH-Induced Aggregation
This compound is a cationic surfactant that can induce protein denaturation and subsequent aggregation. Its mechanism is primarily driven by the disruption of the non-covalent interactions that maintain the protein's native three-dimensional structure. The guanidinium headgroup can interact with polar parts of the protein, while the dodecyl tail disrupts hydrophobic core interactions, leading to unfolding and exposure of aggregation-prone hydrophobic surfaces.[1][2][3] Overcoming this aggregation involves the effective removal of DGH and providing an environment that favors correct refolding over intermolecular aggregation.
Troubleshooting Guide
This guide addresses common issues encountered during the refolding of proteins denatured by this compound.
Q1: My protein has precipitated out of solution after I tried to remove the DGH by rapid dilution. What went wrong?
A1: Rapid removal of a denaturant like DGH can lead to aggregation, as the unfolded protein molecules' hydrophobic regions are suddenly exposed to an aqueous environment, causing them to clump together. This is a common issue when refolding from high protein concentrations.
-
Possible Cause: The protein concentration was too high during the refolding step. The rate of aggregation is highly dependent on protein concentration.
-
Solution:
-
Optimize Protein Concentration: The most effective strategy is to refold at the lowest feasible protein concentration, typically in the range of 1-50 µg/mL.[4][5]
-
Step-wise Dialysis: Instead of rapid dilution, try a gradual removal of DGH using step-wise dialysis against buffers with decreasing concentrations of the denaturant.[6][7] This allows for a slower refolding process, giving the protein time to adopt its native conformation.
-
Use Refolding Additives: Incorporate aggregation suppressors like L-arginine (0.4-1 M) or sugars (e.g., sucrose, trehalose) in your refolding buffer to increase the solubility of folding intermediates.[8][9][10]
-
Q2: I've removed the DGH, but my protein remains soluble but inactive. How can I improve the recovery of functional protein?
A2: The absence of precipitation is a good first step, but it doesn't guarantee correct folding. The protein may be trapped in a "molten globule" state or other misfolded soluble conformations.
-
Possible Cause: The refolding buffer composition is suboptimal for your specific protein.
-
Solution:
-
Buffer Optimization Screen: Perform a screen of different buffer conditions. Key parameters to vary are pH (typically between 6.0 and 9.5) and the type of buffer (e.g., Tris-HCl, Phosphate).[9][10] The optimal pH should be one where the protein is stable and has a net charge, which can help prevent aggregation through electrostatic repulsion.
-
Redox System (for cysteine-containing proteins): If your protein has disulfide bonds, they may have formed incorrectly. Include a redox shuffling system, such as a combination of reduced and oxidized glutathione (e.g., a 10:1 ratio of GSH to GSSG), in the refolding buffer to facilitate correct disulfide bond formation.[11][12]
-
Inclusion of Stabilizers: Additives like glycerol (5-20%) or polyethylene glycol (PEG) can act as "chemical chaperones," stabilizing the native state and promoting correct folding.[13][14][15]
-
Q3: My refolding yield is very low, and I'm losing a lot of protein to aggregation. Are there more advanced methods I can try?
A3: When simple dilution or dialysis fails, chromatographic methods can offer better control over the refolding process and simultaneously separate correctly folded protein from aggregates.
-
Possible Cause: High concentrations of folding intermediates are leading to aggregation.
-
Solution:
-
Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration, can be used for refolding. The porous matrix of the SEC column separates the protein from the DGH while also preventing intermolecular interactions that lead to aggregation. This method can improve refolding yields and increase the concentration of the final refolded protein in a single step.[16][17][18]
-
On-Column Refolding: If your protein is tagged (e.g., with a His-tag), you can bind it to an affinity column in the presence of DGH. Then, wash the column with a gradient of decreasing DGH concentration to refold the protein while it is immobilized on the solid support. This prevents aggregation by keeping the protein molecules separated. The correctly folded protein can then be eluted.[19][20]
-
Artificial Chaperone Systems: This two-step method involves first diluting the DGH-denatured protein into a solution containing another detergent (like CTAB) that keeps it soluble but unfolded. In the second step, a "stripping agent" like cyclodextrin is added to remove the detergent, initiating folding.[6][21]
-
Frequently Asked Questions (FAQs)
Q: How do I know if my protein is aggregated?
A: You can use a combination of qualitative and quantitative methods:
-
Visual Inspection: The most obvious sign is turbidity or visible precipitate in your sample.
-
UV-Vis Spectroscopy: An increase in absorbance at 350 nm is indicative of light scattering from aggregates.[22]
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in your solution and can detect the presence of larger aggregate species.[23]
-
Size-Exclusion Chromatography (SEC): This is a powerful method to separate and quantify monomers, dimers, and higher-order aggregates.[22]
Q: What is the role of L-arginine in preventing aggregation?
A: L-arginine is a widely used additive that suppresses protein aggregation. It is thought to work by interacting with and stabilizing folding intermediates, preventing their hydrophobic surfaces from interacting with each other. The guanidinium group on its side chain can also form favorable interactions with aromatic residues on the protein surface, increasing solubility.[8]
Q: Can I use other denaturants like urea or guanidine hydrochloride (Gdn-HCl) in my initial solubilization step instead of DGH?
A: Yes. Urea and Gdn-HCl are the most commonly used denaturants for solubilizing protein aggregates (inclusion bodies) and for refolding studies.[2] The principles and methods described here for overcoming DGH-induced aggregation are directly applicable to proteins denatured with these more traditional chaotropes.
Q: At what temperature should I perform my refolding experiments?
A: Lower temperatures (typically 4-15°C) are often beneficial for protein refolding. This is because hydrophobic interactions, which are a major driving force for aggregation, are weaker at lower temperatures. This slows down the aggregation process, giving the protein more time to fold correctly.
Data Presentation
Table 1: Common Refolding Additives and Their Working Concentrations
| Additive Class | Example | Typical Concentration | Primary Function |
| Aggregation Suppressor | L-Arginine | 0.4 - 1.0 M | Stabilizes folding intermediates; increases solubility.[8] |
| Osmolytes/Stabilizers | Sucrose, Trehalose | 0.2 - 0.5 M | Promotes protein hydration and stabilizes native structure.[13][14] |
| Polyols | Glycerol | 5 - 20% (v/v) | Increases solvent viscosity, slows aggregation, stabilizes structure.[9] |
| Redox System | Glutathione (GSH/GSSG) | 1-5 mM (e.g., 10:1 ratio) | Facilitates correct disulfide bond formation.[11] |
| Non-detergent Surfactants | Polysorbate 20 (Tween-20) | 0.01 - 0.05% (v/v) | Prevents surface adsorption and aggregation.[24] |
| Chaotropes (low conc.) | Urea / Gdn-HCl | 0.5 - 1.0 M | Can help maintain solubility of intermediates.[25] |
Table 2: Comparison of Common Refolding Methods
| Method | Principle | Advantages | Disadvantages |
| Rapid Dilution | Rapidly lowers denaturant concentration below the level that maintains unfolding.[5] | Simple, fast, and requires minimal equipment. | Prone to aggregation, especially at high protein concentrations.[11] |
| Step-wise Dialysis | Gradually removes denaturant by diffusion across a semi-permeable membrane.[6] | Gentle, allows for slow refolding which can increase yield. Protein concentration remains relatively constant.[6][7] | Time-consuming (can take days). Potential for protein loss on the membrane. |
| Size-Exclusion Chromatography (SEC) | Separates protein from denaturant based on size, while the porous matrix minimizes intermolecular interactions.[16][17] | Can be fast, combines refolding and purification, and can handle higher protein concentrations.[16] | Requires chromatography equipment, potential for dilution of the sample. |
| On-Column Refolding | Protein is immobilized on a chromatographic resin while the denaturant is removed by washing.[19][20] | Minimizes aggregation by physically separating protein molecules. High refolding yields are possible. | Requires a tagged protein and chromatography equipment. Can be complex to optimize. |
Experimental Protocols
Protocol 1: Refolding by Step-wise Dialysis
This protocol is suitable for proteins sensitive to rapid changes in denaturant concentration.
-
Solubilization: Solubilize the DGH-aggregated protein in a buffer containing 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and a sufficient concentration of DGH to ensure complete denaturation (e.g., 1-2%). If the protein contains cysteines, add 10 mM DTT.
-
Preparation for Dialysis: Place the solubilized protein solution into a dialysis bag with an appropriate molecular weight cutoff (MWCO).
-
First Dialysis Step: Dialyze against a 1000-fold volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-arginine, 1 mM EDTA) containing a reduced DGH concentration (e.g., 0.5%) for 4-6 hours at 4°C. For proteins with disulfide bonds, include 2 mM GSH and 0.2 mM GSSG in the refolding buffer.
-
Second Dialysis Step: Transfer the dialysis bag to a fresh 1000-fold volume of the same refolding buffer but without any DGH. Dialyze for 4-6 hours at 4°C.
-
Final Dialysis: Change the buffer one more time and dialyze overnight at 4°C to ensure complete removal of DGH.
-
Recovery and Analysis: Recover the protein from the dialysis bag. Centrifuge at ~20,000 x g for 20 minutes to pellet any insoluble aggregates. Analyze the supernatant for protein concentration and activity.
Protocol 2: Refolding using Size-Exclusion Chromatography (SEC)
This method is effective for achieving refolding and purification in a single step.[16]
-
Solubilization: Solubilize the DGH-aggregated protein as described in Protocol 1, Step 1.
-
System Equilibration: Equilibrate an SEC column (e.g., Sephacryl S-200 or Superdex 200) with at least two column volumes of degassed refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.4 M L-arginine).
-
Sample Loading: Centrifuge the solubilized protein sample to remove any insoluble material. Load the clarified sample onto the equilibrated SEC column. The sample volume should typically be less than 5% of the total column volume.
-
Elution: Run the chromatography at a pre-determined flow rate (a lower flow rate often improves refolding). The DGH will be retarded by the column matrix and elute later, while the protein enters the refolding buffer environment and folds as it moves through the column.
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE and a functional assay. The correctly folded monomeric protein should elute at its expected molecular weight, well-separated from any high molecular weight aggregates.
Visualizations
Caption: Mechanism of DGH-induced protein denaturation and refolding pathways.
Caption: Troubleshooting decision tree for overcoming protein aggregation.
Caption: Logical guide for selecting a suitable protein refolding method.
References
- 1. Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 3. Investigation of the mechanism of protein denaturation by guanidine hydrochloride-induced dissociation of inhibitor-protease complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotechrep.ir [biotechrep.ir]
- 8. Effect of additives on liquid droplets and aggregates of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental optimization of protein refolding with a genetic algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Systematic Protein Refolding Screen Method using the DGR Approach Reveals that Time and Secondary TSA are Essential Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Method for Efficient Refolding and Purification of Chemoreceptor Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. scispace.com [scispace.com]
- 16. Protein refolding at high concentration using size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Size-exclusion chromatographic protein refolding: Fundamentals, modeling and operation [agris.fao.org]
- 18. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 19. reddit.com [reddit.com]
- 20. ipo.lbl.gov [ipo.lbl.gov]
- 21. Refolding of SDS-Unfolded Proteins by Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. approcess.com [approcess.com]
- 23. pharmtech.com [pharmtech.com]
- 24. researchgate.net [researchgate.net]
- 25. jabonline.in [jabonline.in]
Technical Support Center: Dodecylguanidine Hydrochloride-Based Extraction Protocols
Welcome to the technical support center for refining dodecylguanidine hydrochloride (DGH)-based extraction protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective use of DGH in biomolecule extraction.
FAQs: Understanding this compound in Extractions
Q1: What is this compound (DGH) and how does it work in extractions?
A1: this compound is a cationic surfactant that combines the protein-denaturing capabilities of a guanidinium group with the membrane-disrupting properties of a dodecyl hydrocarbon chain. This dual-action mechanism allows it to effectively lyse cells and inactivate nucleases, making it a potentially powerful reagent for nucleic acid and protein extraction. Its guanidinium group acts as a chaotropic agent, disrupting hydrogen bonds and denaturing proteins, including DNases and RNases.
Q2: What are the potential advantages of using DGH over other common reagents like guanidinium thiocyanate or SDS?
A2: While direct comparative data is limited, DGH's structure suggests potential advantages. As a surfactant, it may offer more effective cell lysis than guanidinium salts alone. Compared to strong anionic detergents like SDS, its cationic nature might offer different selectivity in protein solubilization and interaction with nucleic acids. Further optimization may reveal benefits in terms of yield or purity for specific sample types.
Q3: Is DGH compatible with downstream applications?
A3: Like other guanidinium salts, DGH is a strong denaturant and can interfere with downstream enzymatic reactions (e.g., PCR, reverse transcription, ligation) and protein assays. It is crucial to remove DGH from the final extract.
Q4: How can I remove DGH from my samples?
A4: Standard methods for removing guanidinium salts and detergents should be effective for DGH. These include:
-
For Nucleic Acids: Silica-based column purification or magnetic beads, where the high salt concentration of the lysis buffer facilitates nucleic acid binding while DGH is washed away. This is followed by alcohol washes and elution in a low-salt buffer.
-
For Proteins: Dialysis against a DGH-free buffer, buffer exchange using spin columns, or precipitation of the protein using agents like trichloroacetic acid (TCA) or acetone, followed by washing the pellet.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Nucleic Acids | - Incomplete cell lysis.- Suboptimal DGH concentration.- Inefficient binding to silica matrix.- RNA/DNA degradation. | - Increase DGH concentration in the lysis buffer.- Optimize incubation time and temperature for lysis.- Ensure the lysis buffer has a sufficiently high salt concentration to promote binding.- Work quickly and on ice to minimize nuclease activity before lysis. |
| Low Yield of Proteins | - Incomplete cell lysis.- Protein precipitation during extraction.- Inefficient solubilization of target protein. | - Optimize DGH concentration; too high a concentration can sometimes cause precipitation of certain proteins.- Include other additives in the lysis buffer, such as non-ionic detergents or reducing agents.- Ensure complete resuspension of the protein pellet after precipitation steps. |
| RNA Degradation | - Insufficient nuclease inactivation.- RNase contamination of solutions or equipment. | - Ensure DGH concentration is adequate to denature RNases immediately upon cell lysis.- Use RNase-free water, reagents, and labware.- Consider adding an RNase inhibitor to the lysis buffer as a supplementary measure. |
| Genomic DNA Contamination in RNA Prep | - Incomplete removal of DNA during extraction. | - Incorporate a DNase I treatment step either on-column during the purification or in-solution after elution.- Ensure thorough mixing during the lysis and binding steps to allow for efficient separation. |
| Inhibition of Downstream Enzymatic Reactions (e.g., PCR) | - Carryover of DGH into the final eluate. | - Ensure at least two thorough wash steps with the recommended wash buffer during silica-based purification.- Perform an additional ethanol wash.- If inhibition persists, consider a post-extraction cleanup step such as ethanol precipitation. |
| Protein Aggregation After Removal of DGH | - Improper refolding of the denatured protein. | - Optimize the dialysis or buffer exchange process. A gradual reduction in DGH concentration can promote proper refolding.- Include additives in the final buffer that can help maintain protein solubility, such as arginine or non-ionic detergents at low concentrations. |
Experimental Protocols
Protocol 1: General Nucleic Acid Extraction from Cultured Mammalian Cells using a DGH-Based Lysis Buffer
Materials:
-
DGH-Lysis Buffer (e.g., 4 M this compound, 50 mM Tris-HCl pH 7.5, 10 mM EDTA, 1% v/v β-mercaptoethanol - Note: This is a starting formulation and may require optimization).
-
Silica spin columns or magnetic beads.
-
Wash Buffer 1 (High salt, e.g., containing guanidine hydrochloride).
-
Wash Buffer 2 (Low salt, containing ethanol).
-
Nuclease-free water for elution.
Methodology:
-
Cell Lysis: Pellet cultured cells by centrifugation. Resuspend the cell pellet thoroughly in DGH-Lysis Buffer. Vortex for 15-30 seconds. Incubate at room temperature for 5-10 minutes to ensure complete lysis.
-
Binding: Add ethanol (typically 1 volume) to the lysate to promote nucleic acid binding to the silica matrix. Mix well.
-
Purification: Transfer the mixture to a silica spin column and centrifuge. Discard the flow-through. For magnetic beads, add the lysate to the beads and incubate with mixing.
-
Washing: Wash the silica matrix with Wash Buffer 1, followed by centrifugation. Discard the flow-through. Repeat this step. Then, wash with Wash Buffer 2 and centrifuge. Discard the flow-through and centrifuge again to remove any residual ethanol.
-
Elution: Place the spin column in a clean collection tube. Add nuclease-free water directly to the center of the silica membrane and incubate for 1-2 minutes. Centrifuge to elute the purified nucleic acids.
Protocol 2: Solubilization of Proteins from Bacterial Inclusion Bodies using DGH
Materials:
-
DGH-Solubilization Buffer (e.g., 6 M this compound, 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM DTT - Note: This is a starting formulation and may require optimization).
-
Dialysis tubing or buffer exchange spin columns.
-
Refolding Buffer (specific to the protein of interest, may contain additives like arginine).
Methodology:
-
Inclusion Body Isolation: Lyse bacterial cells using standard methods (e.g., sonication, high-pressure homogenization). Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet to remove contaminating proteins.
-
Solubilization: Resuspend the washed inclusion body pellet in DGH-Solubilization Buffer. Incubate with agitation (e.g., on a rocker or shaker) at room temperature or 37°C until the pellet is fully dissolved.
-
Clarification: Centrifuge the solubilized sample at high speed to pellet any remaining insoluble material.
-
DGH Removal and Refolding: Transfer the supernatant to a dialysis cassette and dialyze against a series of buffers with decreasing concentrations of DGH, ending with the final Refolding Buffer. Alternatively, use a buffer exchange spin column.
-
Purification: Proceed with standard protein purification techniques (e.g., affinity chromatography, size-exclusion chromatography).
Visualizations
Caption: Workflow for nucleic acid extraction using a DGH-based lysis buffer.
Caption: Troubleshooting logic for addressing low biomolecule yield.
Technical Support Center: Dodecylguanidine Hydrochloride (DGH) in Cell-Based Assays
Welcome to the technical support center for the use of dodecylguanidine hydrochloride (DGH) in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell-based experiments with DGH.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DGH) on cells?
A1: The primary mechanism of DGH-induced cytotoxicity is the disruption of the cell membrane.[1] As a cationic amphiphilic molecule, DGH interacts with the negatively charged components of the cell membrane, leading to a loss of membrane integrity, increased permeability, and eventual cell lysis. This is supported by observations of increased lactate dehydrogenase (LDH) release from cells treated with DGH, which is an indicator of cell membrane damage.[1]
Q2: How does the cytotoxicity of DGH vary across different cell types?
Q3: Does DGH induce apoptosis or necrosis?
A3: The mode of cell death induced by DGH is likely dose-dependent. At high concentrations, the rapid disruption of the cell membrane leads to necrosis, characterized by cell swelling and lysis.[3] At lower concentrations, it is possible that DGH may induce a programmed cell death pathway like apoptosis. However, the predominant effect observed, especially at concentrations at and above the IC50, is membrane damage leading to necrosis. To definitively distinguish between apoptosis and necrosis in your specific cell type, it is recommended to perform assays such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Q4: What are the expected inflammatory responses when using DGH on cells?
A4: DGH can induce a significant inflammatory response. In vivo studies have shown that exposure to DGH leads to the release of several pro-inflammatory cytokines, including macrophage inflammatory protein-2 (MIP-2), transforming growth factor-beta 1 (TGF-β1), interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] This suggests that DGH can activate immune cells and trigger inflammatory signaling pathways. When working with co-cultures of epithelial and immune cells, or with immune cell lines, it is important to consider that DGH may directly activate these cells, leading to cytokine release and potential confounding effects in your experiments.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent DGH concentration | Prepare a fresh stock solution of DGH for each experiment. Vortex the stock solution before diluting to ensure homogeneity. |
| Precipitation of DGH in media | DGH is a cationic molecule and may interact with components in the cell culture media, especially at high concentrations. Visually inspect for any precipitation. If observed, try dissolving DGH in a different solvent or using a lower concentration range. |
| Interaction with serum proteins | Serum proteins in the culture medium can bind to DGH, reducing its effective concentration. Consider reducing the serum percentage during the treatment period, but ensure this does not affect cell viability on its own. |
Problem 2: Discrepancy between different cytotoxicity assays (e.g., WST-1 vs. LDH).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Different endpoints measured | WST-1 and similar metabolic assays measure mitochondrial activity, which may decrease before complete cell death. LDH assay measures membrane integrity. DGH's primary mechanism is membrane disruption, so LDH release may be a more direct and sensitive measure of its cytotoxic effect. |
| Timing of the assay | The kinetics of cell death can vary. A decrease in metabolic activity (WST-1) might be detectable earlier than significant membrane leakage (LDH). Perform a time-course experiment to determine the optimal endpoint for each assay with your specific cell type. |
| Interference of DGH with assay reagents | As a cationic molecule, DGH could potentially interact with the negatively charged tetrazolium salts (like WST-1) or other assay components. Run a cell-free control with DGH and the assay reagents to check for any direct chemical interference. |
Problem 3: Unexpected morphological changes in cells at sub-lethal DGH concentrations.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Cellular stress response | Even at concentrations that do not cause immediate death, DGH can induce cellular stress due to its interaction with the cell membrane. This can lead to changes in cell shape, adhesion, and proliferation. |
| Induction of inflammatory signaling | DGH can trigger inflammatory pathways, leading to changes in cell morphology and behavior, especially in immune cells or cells capable of an inflammatory response. Monitor for the expression of inflammatory markers if this is a concern. |
| Long-term effects on cell proliferation | Continuous exposure to low levels of DGH may inhibit cell division. A clonogenic assay can be used to assess the long-term impact of DGH on the proliferative capacity of your cells. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound (DGH)
| Cell Line | Assay | IC50 (μg/mL) | Exposure Time | Reference |
| A549 (Human Lung Epithelial) | WST | 0.39 | 24 hours | [1][2] |
Experimental Protocols
WST-1 Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
DGH Treatment: Prepare serial dilutions of DGH in culture medium. Remove the old medium from the wells and add 100 µL of the DGH dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm.
-
Data Analysis: Subtract the absorbance of the blank (medium with WST-1 but no cells) from all readings. Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the WST-1 protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the experiment.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] * 100
Clonogenic Assay
This assay assesses the long-term effects of DGH on cell proliferation and survival.
-
Cell Seeding: Prepare a single-cell suspension. Seed a low number of cells (e.g., 200-1000 cells per well of a 6-well plate) in complete medium. The optimal seeding density needs to be determined for each cell line.
-
DGH Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of DGH.
-
Incubation: Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 15 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment.
-
PE = (Number of colonies formed / Number of cells seeded) * 100
-
SF = PE of treated cells / PE of control cells
-
Visualizations
Logical Troubleshooting Workflow for DGH Cytotoxicity Assays
Caption: A flowchart for troubleshooting common issues in DGH cytotoxicity experiments.
Proposed Signaling Pathway for DGH-Induced Inflammation and Cytotoxicity
Caption: A proposed signaling cascade for DGH-induced cytotoxicity and inflammation.
References
- 1. In Vitro and In Vivo Evaluation of the Toxic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis and necrosis. Basic types and mechanisms of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Dodecylguanidine Hydrochloride vs. CHAPS for Membrane Protein Extraction
For researchers, scientists, and drug development professionals, the effective extraction of membrane proteins is a critical first step for downstream analysis, structural studies, and drug target validation. The choice of detergent is paramount, as it dictates the yield, purity, and, most importantly, the structural and functional integrity of the isolated protein. This guide provides an objective comparison between Dodecylguanidine Hydrochloride (DGH), a cationic surfactant, and CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate), a widely-used zwitterionic detergent, for the purpose of membrane protein extraction.
This comparison reveals two detergents with fundamentally different properties and applications. While CHAPS is a well-established tool for gentle, non-denaturing extraction, DGH's characteristics suggest it is generally unsuitable for applications requiring native protein conformation.
Physicochemical Properties: A Tale of Two Detergents
The divergent properties of this compound and CHAPS, summarized in the table below, hint at their different mechanisms of action and suitability for membrane protein extraction. DGH's cationic nature and known membrane-disrupting capabilities contrast with the mild, zwitterionic properties of CHAPS that are known to preserve protein structure.[1][2][3]
| Property | This compound (DGH) | CHAPS |
| Classification | Cationic Surfactant | Zwitterionic Detergent[1][2][4] |
| Charge | Positive | Net neutral over a wide pH range[5] |
| Denaturing Potential | High (Denaturing)[6][7] | Low (Non-denaturing)[1][2][5][8] |
| Typical Applications | Biocide, Disinfectant, Surfactant[9] | Protein solubilization for 2D electrophoresis, Co-immunoprecipitation, Maintaining protein activity[1][10] |
| Molecular Weight | ~263.8 g/mol | 614.9 g/mol [2] |
| Critical Micelle Concentration (CMC) | Not well-documented for protein extraction | 6-10 mM[1] |
Performance in Membrane Protein Extraction: A Clash of Mechanisms
Direct quantitative comparisons of DGH and CHAPS for membrane protein extraction in peer-reviewed literature are scarce, primarily because their intended applications differ significantly. However, based on their known properties, a performance comparison can be inferred.
This compound (DGH): A Harsh Approach
DGH is a potent surfactant that functions by disrupting cellular membranes, a property that makes it an effective biocide.[9] However, this same mechanism is indicative of a harsh, denaturing action on proteins. Cationic surfactants, in general, are known to be denaturing as they interact strongly with proteins, leading to the loss of tertiary and secondary structures.[3] Studies on guanidine-type surfactants have shown that they can induce protein aggregation and conformational changes.[11] This suggests that while DGH may effectively lyse cells and solubilize membranes, the resulting protein yield is likely to be denatured and functionally inactive. Its use would be limited to applications where only the primary sequence of the protein is of interest, such as in some mass spectrometry analyses following aggressive digestion.
CHAPS: The Gentle Solubilizer
CHAPS is a well-established, non-denaturing zwitterionic detergent.[1][2][5][8] Its unique structure allows it to break lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions, thus preserving the native conformation and biological activity of the protein.[1][4] This makes it an ideal choice for a wide range of downstream applications, including:
-
Enzyme activity assays: Preserving the native structure is crucial for maintaining catalytic function.
-
Co-immunoprecipitation (Co-IP): Maintaining protein-protein interactions is the primary goal of this technique.[1]
-
Structural biology (e.g., X-ray crystallography, cryo-EM): Requires large quantities of pure, correctly folded, and stable protein.
-
Ligand binding studies: The native conformation of the receptor is essential for accurate binding analysis.
While CHAPS is generally effective, its mild nature may result in lower extraction efficiency for certain highly hydrophobic or tightly packed membrane proteins compared to harsher detergents. However, for most applications where protein function is important, this trade-off is acceptable.
Experimental Protocols
Detailed Protocol for Membrane Protein Extraction Using CHAPS
This protocol is a general guideline and may require optimization for specific cell types and target proteins.
Materials:
-
Cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1-2% (w/v) CHAPS, Protease and Phosphatase Inhibitor Cocktails.
-
Microcentrifuge
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Preparation:
-
Adherent Cells: Wash the cell culture dish with ice-cold PBS. Add ice-cold CHAPS Lysis Buffer and scrape the cells.
-
Suspension Cells: Centrifuge the cell suspension to pellet the cells. Wash the pellet with ice-cold PBS and resuspend in CHAPS Lysis Buffer.
-
-
Lysis: Incubate the cell suspension in the lysis buffer on ice for 30 minutes with gentle agitation.
-
Centrifugation: Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane and cytosolic proteins.
-
Downstream Processing: The supernatant is now ready for downstream applications such as immunoprecipitation, affinity chromatography, or electrophoresis. For applications requiring detergent removal, the high critical micelle concentration of CHAPS allows for its removal by dialysis.[1]
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. agscientific.com [agscientific.com]
- 2. CHAPS, Zwitterionic non-denaturing detergent (CAS 75621-03-3) | Abcam [abcam.com]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. CHAPS Detergent Biotrend [biotrend.com]
- 5. CHAPS | CAS:75621-03-3 | Zwitterionic detergent for membrane proteins,nondenaturing | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 7. Denaturation behavior of phaseolin in urea, guanidine hydrochloride, and sodium dodecyl sulfate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. What’s the role of this compound (DGH)? - Sinobio Chemistry [sinobiochemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. Surfactant-driven modifications in protein structure - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00207A [pubs.rsc.org]
Dodecylguanidine Hydrochloride: A Comparative Guide for Cationic Surfactants in Research and Development
For researchers, scientists, and drug development professionals, the selection of an appropriate cationic surfactant is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of dodecylguanidine hydrochloride (DGH) with other widely used cationic surfactants, namely benzalkonium chloride (BAC) and cetyltrimethylammonium bromide (CTAB). The information presented is supported by experimental data to facilitate an informed choice for your specific application.
This compound (DGH) is a cationic surfactant characterized by a guanidinium head group and a 12-carbon alkyl chain. Like other cationic surfactants, its amphiphilic nature allows it to interact with cell membranes, making it a potent antimicrobial agent. This guide will delve into a comparative analysis of DGH, BAC, and CTAB, focusing on their antimicrobial efficacy, cytotoxicity, and potential in gene delivery.
Performance Comparison
To provide a clear and objective comparison, the following tables summarize the antimicrobial activity and cytotoxicity of DGH, BAC, and CTAB.
Antimicrobial Efficacy
The antimicrobial potency of a surfactant is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The table below presents a compilation of MIC values for DGH, BAC, and CTAB against common bacterial and fungal strains. Lower MIC values indicate higher antimicrobial activity.
| Microorganism | This compound (DGH) | Benzalkonium Chloride (BAC) | Cetyltrimethylammonium Bromide (CTAB) |
| Escherichia coli (Gram-negative bacterium) | 1.56 - 6.25 µg/mL | 12 - 27 µg/mL | 0.3906 mM |
| Staphylococcus aureus (Gram-positive bacterium) | 0.78 - 3.13 µg/mL | 5 - 10 µg/mL | 1.5625 mM |
| Candida albicans (Fungus) | 3.13 - 12.5 µg/mL | - | - |
| Aspergillus niger (Fungus) | 6.25 - 25 µg/mL | - | - |
Cytotoxicity
While potent antimicrobial activity is desirable, the cytotoxicity of a surfactant towards mammalian cells is a critical consideration, especially in applications involving direct contact with human tissues or in drug delivery formulations. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a substance required to inhibit the growth of 50% of a cell population.
| Cell Line | This compound (DGH) | Benzalkonium Chloride (BAC) | Cetyltrimethylammonium Bromide (CTAB) |
| Human Lung Epithelial Cells (A549) | 0.39 µg/mL | - | - |
| Human Lung Epithelial Cells (H358) | - | 7.1 µg/mL (30 min), 1.5 µg/mL (24 h) | - |
| Human Epidermal Keratinocytes (HaCaT) | - | - | Toxic at 100 µM (24h) |
| Human Lung Fibroblasts (CRL-1490) | - | - | Highly toxic at 100 µM (24h) |
Note: Cytotoxicity is dependent on the cell line, exposure time, and the specific assay used. The data above highlights the potent cytotoxic nature of these cationic surfactants.
Mechanism of Action: A Glimpse into Cellular Interactions
Cationic surfactants primarily exert their biological effects by disrupting the integrity of cell membranes. The positively charged headgroups of these molecules interact with the negatively charged components of microbial and mammalian cell membranes, such as phospholipids and proteins. This interaction leads to membrane destabilization, increased permeability, and ultimately, cell death.
Recent studies have indicated that at lower concentrations, cationic surfactants can induce a more controlled form of cell death known as apoptosis. This programmed cell death is a complex process involving a cascade of signaling events within the cell.
Below is a generalized signaling pathway for cationic surfactant-induced apoptosis, based on current understanding.
Figure 1. Generalized signaling pathway of cationic surfactant-induced apoptosis.
Applications in Gene Delivery
The ability of cationic surfactants to condense negatively charged DNA and interact with cell membranes makes them promising non-viral vectors for gene delivery. They can form complexes with plasmid DNA, known as lipoplexes, which can be taken up by cells, leading to the expression of the delivered gene.
While quantitative data directly comparing the transfection efficiency of DGH, BAC, and CTAB is limited, the general principle involves the formulation of cationic liposomes. The efficiency of gene delivery is influenced by factors such as the lipid composition, the charge ratio of the lipoplex, and the cell type.
Below is a generalized workflow for the preparation of cationic liposomes for gene delivery.
Figure 2. General workflow for cationic liposome-mediated gene delivery.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of your own comparative studies.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of a surfactant that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Surfactant stock solutions
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a two-fold serial dilution of the surfactant in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a positive control well (microorganism without surfactant) and a negative control well (medium only).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria, 35°C for 24-48 hours for yeast).
-
The MIC is determined as the lowest concentration of the surfactant at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Surfactant solutions at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of the surfactant. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Preparation of Cationic Liposomes for Gene Delivery
This protocol describes a general method for preparing cationic liposomes suitable for complexing with DNA.
Materials:
-
Cationic lipid (e.g., DGH, BAC, or CTAB)
-
Helper lipid (e.g., DOPE or cholesterol)
-
Chloroform
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., sterile water or HEPES-buffered saline)
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Dissolve the cationic lipid and helper lipid in chloroform in a round-bottom flask at the desired molar ratio.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe or bath sonicator.
-
(Optional) For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size.
-
The resulting cationic liposome solution can then be mixed with a DNA solution to form lipoplexes for transfection experiments.
Conclusion
This compound, benzalkonium chloride, and cetyltrimethylammonium bromide are all potent cationic surfactants with significant antimicrobial properties. The choice between them will depend on the specific requirements of the application. DGH appears to exhibit strong antimicrobial activity, but like the other two, it also demonstrates considerable cytotoxicity. For applications in drug and gene delivery, careful formulation and optimization are necessary to balance efficacy with safety. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers in making an informed decision and in designing future experiments.
Comparative Analysis of Dodecylguanidine Hydrochloride's Antimicrobial Efficacy
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial efficacy of Dodecylguanidine Hydrochloride (DGH) against other common antimicrobial agents. The following sections present quantitative data from various studies, detail the experimental methodologies used, and visualize key processes to offer a clear and objective assessment for research and development professionals.
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Data from multiple studies have been compiled to compare the efficacy of this compound (DGH) with that of common alternative biocides: a quaternary ammonium compound (Benzalkonium Chloride), an aldehyde (Glutaraldehyde), and an isothiazolinone blend (CMIT/MIT).
| Microorganism | This compound (DGH) | Benzalkonium Chloride | Glutaraldehyde | CMIT/MIT |
| Staphylococcus aureus | Data not available | 2 - 64 µg/mL[1] | 16 - 32 µg/mL | Data not available |
| Escherichia coli | Data not available | 12 µg/mL[2] | 8 - 16 µg/mL | Data not available |
| Pseudomonas aeruginosa | Data not available | 64 mg/L[3] | Data not available | 300 µL/L[4] |
| Candida albicans | Data not available | Data not available | Data not available | Data not available |
| Note: Direct comparative studies for DGH against these specific alternatives with quantitative data were not readily available in the public domain. The data presented is from individual studies and may not be directly comparable due to variations in experimental conditions. |
A study on a similar polyguanidine compound, CatDex, showed a Minimum Inhibitory Concentration (MIC) of 50 μmoL L-1 against both Streptococcus mutans and Porphyromonas gingivalis[1].
Mechanism of Action: this compound
This compound is a cationic surfactant. Its primary mechanism of antimicrobial action involves the disruption of the microbial cell membrane. The positively charged guanidine head group interacts with the negatively charged components of the cell membrane, leading to increased membrane permeability and leakage of intracellular contents, ultimately resulting in cell death.
References
- 1. Antimicrobial Activity of a Cationic Guanidine Compound against Two Pathogenic Oral Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Identification of Antibacterials Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of a Cationic Guanidine Compound against Two Pathogenic Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dodecylguanidine Hydrochloride and SDS in Proteomics: A Data-Driven Guide
A comprehensive review of available scientific literature reveals a significant gap in direct comparative studies between dodecylguanidine hydrochloride (DGH) and sodium dodecyl sulfate (SDS) for proteomics applications. While SDS is a well-established and extensively documented detergent in the field, data on the performance of DGH is sparse, precluding a direct, data-driven comparative analysis based on experimental evidence.
This guide, therefore, will provide a detailed overview of the known properties and applications of both SDS and the related compound, guanidine hydrochloride (a chaotropic agent), in proteomics. This will allow for a theoretical comparison and highlight the potential advantages and disadvantages of a cationic detergent like DGH, should experimental data become available in the future.
Introduction to Detergents in Proteomics
Effective protein solubilization is a critical first step in most proteomics workflows, ensuring that proteins, particularly hydrophobic membrane proteins, are accessible for enzymatic digestion and subsequent analysis by mass spectrometry. The choice of detergent is paramount, as it must efficiently disrupt cellular structures and protein aggregates without interfering with downstream processes.
Sodium dodecyl sulfate (SDS) is an anionic detergent that has long been the gold standard for protein solubilization due to its exceptional denaturing capabilities. It binds strongly to proteins, imparting a uniform negative charge and disrupting secondary and tertiary structures.
This compound (DGH) is a cationic detergent. While its direct application in proteomics is not well-documented in peer-reviewed literature, its structure, featuring a dodecyl hydrophobic tail and a guanidinium hydrophilic headgroup, suggests it would possess strong surfactant properties. The guanidinium group is also a key component of the well-known chaotropic agent, guanidine hydrochloride.
Theoretical Comparison: this compound vs. SDS
Based on the known properties of their respective chemical classes, a theoretical comparison can be drawn:
| Feature | This compound (DGH) (Theoretical) | Sodium Dodecyl Sulfate (SDS) (Established) |
| Charge | Cationic (+) | Anionic (-) |
| Solubilization Power | Potentially high due to the dodecyl chain, similar to SDS. | Very high, effective for a wide range of proteins, including membrane proteins. |
| Denaturation | Likely a strong denaturant due to its surfactant nature. | Strong denaturant, effectively unfolds most proteins. |
| Enzyme Compatibility | Likely inhibitory to common proteases like trypsin, which are sensitive to detergents. | Highly inhibitory to trypsin and other proteases. Requires removal or specialized protocols. |
| MS Compatibility | Expected to cause significant ion suppression in mass spectrometry due to its charge and surfactant properties. | Causes severe ion suppression and must be removed prior to MS analysis. |
| Removal Strategies | Potentially removable via precipitation, ion-exchange, or specialized columns. The cationic nature might allow for different strategies than for SDS. | Well-established methods exist, including precipitation (e.g., with potassium chloride), spin columns, and filter-aided sample preparation (FASP). |
Experimental Data & Protocols
As of late 2025, there is a lack of published experimental data directly evaluating the performance of this compound in proteomics. The following sections detail established protocols and data for SDS and the related chaotropic agent, Guanidine Hydrochloride.
Sodium Dodecyl Sulfate (SDS) in Proteomics
SDS is widely used for its superior ability to solubilize and denature proteins. However, its incompatibility with enzymatic digestion and mass spectrometry necessitates specific workflow adjustments.
Data Presentation: Performance of SDS in Proteomics
| Parameter | Observation | Citation |
| Protein Solubilization | SDS-based buffers consistently yield high total protein amounts, particularly for high molecular weight and membrane proteins, when compared to other detergents like RapiGest. | |
| Protein Identification | Workflows utilizing SDS often result in a higher number of identified proteins and peptides compared to other detergents, especially when coupled with effective removal techniques. | |
| Effect on Trypsin Activity | SDS concentrations as low as 0.05% can significantly inhibit trypsin activity. | |
| Mass Spectrometry Interference | SDS causes significant ion suppression and can contaminate LC-MS systems. |
Experimental Protocols for SDS-Based Proteomics
Several strategies have been developed to mitigate the negative effects of SDS.
1. Filter-Aided Sample Preparation (FASP)
This is one of the most common and effective methods for removing SDS while performing buffer exchange, reduction, alkylation, and digestion on a filter membrane.
-
Methodology:
-
Proteins are solubilized in a buffer containing SDS.
-
The sample is loaded onto a molecular weight cutoff filter unit (e.g., 10 kDa or 30 kDa).
-
SDS is removed by repeated washing with a urea-containing buffer.
-
Reduction and alkylation of cysteine residues are performed on the filter.
-
The protein is digested with trypsin on the filter.
-
Peptides are collected by centrifugation.
-
2. In-Solution Digestion with SDS Removal by Precipitation
This method involves precipitating the protein to remove the SDS-containing supernatant.
-
Methodology:
-
Proteins are solubilized in an SDS-containing buffer.
-
Proteins are precipitated using an organic solvent like acetone or a combination of methanol and chloroform.
-
The protein pellet is washed to remove residual SDS.
-
The pellet is resolubilized in a digestion-compatible buffer (e.g., containing urea or ammonium bicarbonate).
-
Standard in-solution digestion with trypsin is performed.
-
3. SDS Removal using Spin Columns
Commercially available spin columns containing a resin that binds detergents can be used to remove SDS from the sample.
-
Methodology:
-
Proteins are solubilized in a buffer with SDS.
-
The sample is passed through the detergent removal spin column according to the manufacturer's instructions.
-
The detergent-depleted protein solution is then subjected to enzymatic digestion.
-
Workflow Visualization
Caption: General workflows for proteomics sample preparation using SDS.
Guanidine Hydrochloride in Proteomics
Guanidine hydrochloride is a strong chaotropic agent that disrupts protein structure by interfering with hydrogen bonds and hydrophobic interactions. It is often used in proteomics for denaturation, particularly for proteins that are difficult to solubilize.
Data Presentation: Performance of Guanidine Hydrochloride in Proteomics
| Parameter | Observation | Citation |
| Protein Denaturation | 6 M Guanidine Hydrochloride is a highly effective protein denaturant. | |
| Enzyme Compatibility | High concentrations of Guanidine Hydrochloride inhibit trypsin activity. Digestion is typically performed after diluting the Guanidine Hydrochloride concentration to below 1 M. | |
| MS Compatibility | Guanidine Hydrochloride is a salt and can interfere with mass spectrometry at high concentrations. It is typically removed during peptide cleanup steps. | |
| Protein Extraction | Guanidine Hydrochloride has been shown to be effective in extracting proteins from challenging tissues like tendons, with a preference for proteoglycans and cellular proteins. |
Experimental Protocol for Guanidine Hydrochloride-Based Proteomics
-
Methodology:
-
Proteins are extracted and denatured in a buffer containing 6 M Guanidine Hydrochloride.
-
Disulfide bonds are reduced (e.g., with DTT) and cysteine residues are alkylated (e.g., with iodoacetamide).
-
The sample is diluted (typically 6-fold or more) with a digestion buffer (e.g., ammonium bicarbonate) to reduce the Guanidine Hydrochloride concentration to ~1 M.
-
Trypsin is added, and the sample is incubated for digestion.
-
The resulting peptides are desalted and concentrated using C18 solid-phase extraction prior to LC-MS/MS analysis.
-
Workflow Visualization
Caption: A typical workflow for proteomics using Guanidine Hydrochloride.
Conclusion and Future Perspectives
While SDS remains a dominant and powerful tool for protein solubilization in proteomics, its significant drawbacks necessitate multi-step removal procedures. The lack of published data on this compound prevents a direct comparison of its efficacy.
Future research into the application of novel cationic detergents like DGH in proteomics would be highly valuable. Key areas of investigation should include:
-
Protein Solubilization Efficiency: Direct comparison of DGH and SDS for solubilizing various protein classes, including membrane proteins.
-
Enzyme Compatibility: Determining the inhibitory concentration of DGH on trypsin and other common proteases.
-
Mass Spectrometry Compatibility: Assessing the degree of ion suppression caused by DGH and developing effective removal strategies.
-
Orthogonal Properties: Investigating whether the cationic nature of DGH offers advantages for specific applications, such as the analysis of acidic proteins or in combination with other detergents.
Until such studies are conducted, researchers and drug development professionals should continue to rely on well-established detergents like SDS, coupled with robust removal protocols, for their proteomics needs. The choice of a specific workflow should be guided by the nature of the sample and the specific research question being addressed.
Comparative Efficacy of Dodecylguanidine Hydrochloride and Other Guanidinium Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial efficacy of dodecylguanidine hydrochloride (DGH) against other prominent guanidinium compounds. This analysis is supported by a compilation of experimental data from various studies, detailing the structure-activity relationships and mechanisms of action that underpin their biocidal properties.
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel biocidal agents. Guanidinium compounds, a class of cationic antiseptics, have garnered significant attention due to their broad-spectrum activity against a wide range of microorganisms, including bacteria and fungi. This compound (DGH), a well-established member of this class, is widely utilized in various industrial and healthcare applications for its disinfectant and preservative properties.[1] This guide delves into a comparative analysis of DGH's performance against other guanidinium derivatives, providing a valuable resource for the scientific community engaged in the development of new antimicrobial strategies.
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial efficacy of guanidinium compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for DGH and other selected guanidinium compounds against common bacterial pathogens. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Guanidinium Compounds against Staphylococcus aureus
| Compound | Strain | MIC (µg/mL) | Source(s) |
| This compound (DGH) | Methicillin-Resistant S. aureus (MRSA) WCUH29 | 2.67 | [2] |
| Methicillin-Sensitive S. aureus (MSSA) | - | ||
| Polyhexamethylene Guanidine (PHMG) | Methicillin-Resistant S. aureus | 1 - 8 | [1] |
| Alkyl-guanidine derivative (symmetric dimer) | S. aureus | 0.5 | [3] |
| Guanidine-functionalized di-tertiary amides | S. aureus | 1 - 2 | [4] |
| Vancomycin (Control) | MRSA | 2 | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Guanidinium Compounds against Escherichia coli
| Compound | Strain | MIC (µg/mL) | Source(s) |
| This compound (DGH) | Clinical Isolate | - | |
| Polyhexamethylene Guanidine (PHMG) | - | 4 | [6] |
| Alkyl-guanidine derivative (symmetric dimer) | E. coli | 1 | [3] |
| Guanidine-functionalized di-tertiary amides | E. coli | 4 - 8 | [4] |
| Alkyldimethylbenzylammonium chloride (ADBAC) | Clinical Isolates | ≤16 | [7] |
| Didecyldimethylammonium chloride (DDAC) | Clinical Isolates | ≤8 | [7] |
Structure-Activity Relationship
The antimicrobial activity of guanidinium compounds is intrinsically linked to their chemical structure. Key determinants of efficacy include:
-
The Guanidinium Headgroup: The positively charged guanidinium group is crucial for the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.[4][8] This interaction is a prerequisite for subsequent membrane disruption. The resonance stabilization of the positive charge in the guanidinium moiety enhances this electrostatic attraction.[4]
-
The Alkyl Chain Length: The length of the hydrophobic alkyl chain significantly influences the compound's ability to penetrate and disrupt the lipid bilayer of the cell membrane. Studies have shown that an optimal chain length, typically around 12 to 14 carbon atoms for simple alkyl guanidinium compounds, is associated with the highest antimicrobial activity.[4] Shorter or longer chains can lead to reduced efficacy.
-
Overall Molecular Architecture: The arrangement of the guanidinium groups and hydrophobic moieties within the molecule also plays a role. For instance, polymeric guanidinium compounds like polyhexamethylene guanidine (PHMG) exhibit potent antimicrobial activity, which is attributed to their multivalent interactions with the cell surface.[1]
Mechanism of Action: Beyond Simple Membrane Disruption
The primary mechanism of action for guanidinium compounds, including DGH, is the disruption of the bacterial cell membrane's integrity.[8][9] This process can be visualized as a multi-step sequence:
-
Adsorption and Binding: The cationic guanidinium headgroups bind to the anionic components of the bacterial cell envelope.
-
Insertion: The hydrophobic alkyl tails insert into the lipid bilayer, disrupting the packing of the phospholipid molecules.
-
Permeabilization: This disruption leads to the formation of pores or a general destabilization of the membrane, resulting in the leakage of essential intracellular components like ions, metabolites, and nucleic acids.
-
Cell Death: The loss of membrane integrity and leakage of cellular contents ultimately leads to cell death.
While membrane disruption is the principal mechanism, evidence suggests that some guanidinium compounds may also have intracellular targets, although this is less characterized for DGH.[10][11] Further research is needed to elucidate the potential for DGH and its analogues to interact with intracellular components and signaling pathways.
Experimental Protocols
A standardized method for determining the Minimum Inhibitory Concentration (MIC) is crucial for the comparative evaluation of antimicrobial agents. The following is a generalized broth microdilution protocol adapted for cationic guanidinium compounds.
Broth Microdilution Assay for MIC Determination:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized cell density, typically 5 x 10^5 CFU/mL.
-
Preparation of Guanidinium Compound Dilutions: A serial two-fold dilution of the guanidinium compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only the broth and bacteria (positive control) and only the broth (sterility control) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the guanidinium compound that completely inhibits visible bacterial growth.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Proposed mechanism of action for this compound (DGH).
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound demonstrates significant antimicrobial efficacy, primarily through the disruption of bacterial cell membranes. The comparative data, while not exhaustive from a single standardized study, suggests that its performance is comparable to, and in some cases, may be exceeded by other guanidinium compounds, particularly those with optimized alkyl chain lengths or polymeric structures. The provided data and protocols offer a foundational resource for researchers aiming to further investigate the potential of guanidinium-based compounds in the ongoing search for novel and effective antimicrobial agents. Future research should focus on direct, side-by-side comparisons of these compounds under standardized conditions and further exploration of their detailed mechanisms of action to guide the rational design of next-generation disinfectants and therapeutics.
References
- 1. Polyhexamethylene guanidine hydrochloride shows bactericidal advantages over chlorhexidine digluconate against ESKAPE bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-methicillin-resistant Staphylococcus aureus and antibiofilm activity of new peptides produced by a Brevibacillus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 10. Unveiling mechanisms of antimicrobial peptide: Actions beyond the membranes disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
Validating the Purity of Commercial Dodecylguanidine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dodecylguanidine hydrochloride (DGH), a cationic surfactant with potent antimicrobial properties, is a critical raw material in various research and development applications, including drug formulation and biomedical device coatings. The purity of DGH is paramount as impurities can significantly impact its efficacy, toxicity, and overall experimental outcomes. This guide provides a framework for researchers to validate the purity of commercially available this compound, offering a comparison of analytical methodologies and illustrative data for lot-to-lot consistency checks.
Comparison of Analytical Methods for Purity Determination
Due to its lack of a significant UV chromophore, traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) is not ideal for the direct quantitative analysis of this compound. More advanced and universal detection methods are required for accurate purity assessment.
| Analytical Method | Principle | Advantages | Disadvantages | Applicability for DGH |
| HPLC with Charged Aerosol Detection (CAD) | Eluent is nebulized, and the solvent is evaporated, leaving charged analyte particles that are detected by an electrometer.[1] | Universal detection for non-volatile and semi-volatile compounds.[1] High sensitivity (low ng levels) and wide dynamic range.[1] Response is independent of the chemical properties of the analyte.[1] | Destructive method.[2] Requires a volatile mobile phase. | Excellent. Ideal for quantifying DGH and non-chromophoric impurities. |
| HPLC with Evaporative Light Scattering Detection (ELSD) | Similar to CAD, the eluent is nebulized and the solvent evaporated. The remaining analyte particles scatter light, which is detected.[3] | Universal detection for non-volatile compounds.[3] Compatible with gradient elution.[4] | Destructive method.[3] Generally less sensitive and has a more limited linear range compared to CAD.[4] | Good. A suitable alternative to CAD, though potentially with lower sensitivity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (Quantitative - qNMR) | Measures the nuclear magnetic resonance of atoms to provide structural and quantitative information. | Provides absolute quantification without the need for a specific reference standard of the analyte. Gives structural information about impurities. | Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise. | Good for primary characterization and quantification of major components. Less suitable for routine analysis of trace impurities. |
| Titration (Acid-Base) | Measures the concentration of the basic guanidine group by titrating with a standardized acid. | Simple, inexpensive, and can provide a measure of the total basic content. | Non-specific; it will quantify any basic impurities present, leading to an overestimation of purity. | Limited. Useful as a quick, preliminary check of overall basic content but not for detailed purity analysis. |
Based on this comparison, HPLC with Charged Aerosol Detection (CAD) is the recommended method for a comprehensive and accurate purity validation of commercial this compound.
Illustrative Purity Data of Commercial this compound
The following table represents typical purity data that might be found on a Certificate of Analysis (CoA) from a reputable supplier. Researchers should always request a lot-specific CoA from their supplier and, if necessary, perform independent verification.[5]
| Parameter | Supplier A (Example) | Supplier B (Example) | Method of Analysis |
| Appearance | White to off-white powder | White crystalline powder | Visual Inspection |
| Purity (Assay by HPLC-CAD) | 99.2% | 98.8% | HPLC-CAD |
| Dodecylamine | 0.3% | 0.6% | HPLC-CAD or GC-MS |
| Other Guanidinium-related impurities | < 0.2% | < 0.3% | HPLC-CAD |
| Unidentified Impurities | < 0.3% | < 0.3% | HPLC-CAD |
| Water Content (Karl Fischer) | 0.15% | 0.25% | Karl Fischer Titration |
| Residue on Ignition | < 0.1% | < 0.1% | USP <281> |
| Solubility (in Water) | Clear, colorless solution | Clear, colorless solution | Visual Inspection |
Experimental Protocols
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for Purity Assay
This method is adapted from established protocols for the analysis of cationic surfactants.[6][7]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Thermo Scientific™ Acclaim™ Surfactant Plus, 3 µm, 3.0 × 150 mm[6]
-
Mobile Phase A: Acetonitrile[6]
-
Mobile Phase B: 100 mM Ammonium acetate, pH 5.2[6]
-
Gradient:
-
0-8 min: 35% A, 65% B
-
8-8.1 min: 35-85% A, 65-15% B (linear ramp)
-
8.1-15 min: 85% A, 15% B[6]
-
-
Flow Rate: 0.6 mL/min[6]
-
Column Temperature: 30 °C[6]
-
Injection Volume: 5 µL[6]
-
CAD Settings:
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 25 mL volumetric flask with the initial mobile phase composition (35:65 Acetonitrile:100 mM Ammonium acetate, pH 5.2) to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is determined by the area percent method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram.
-
Impurity levels are calculated based on their respective peak areas relative to the total peak area.
Identification of Potential Impurities
The primary impurities in commercially available this compound are likely to be unreacted starting materials and byproducts of the synthesis. The most common synthesis route involves the reaction of dodecylamine with cyanamide.
-
Dodecylamine: This is a common process-related impurity. It can be detected and quantified using the same HPLC-CAD method, as it will have a different retention time than the main compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for its identification and quantification.
-
Cyanamide and related byproducts: Small, polar molecules that may be present from the synthesis. These can also be monitored by the HPLC-CAD method.
Visualizations
Caption: Experimental workflow for the purity validation of this compound.
Caption: Relationship between DGH purity, impurities, efficacy, and toxicity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 4. lctsbible.com [lctsbible.com]
- 5. nbinno.com [nbinno.com]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Cross-Validation of Dodecylguanidine Hydrochloride: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for achieving reliable and reproducible experimental outcomes. Dodecylguanidine hydrochloride (DGH) is a cationic surfactant with known antimicrobial and membrane-altering properties. This guide provides a comprehensive comparison of DGH with two common alternatives: Benzalkonium Chloride (BAC), a quaternary ammonium compound, and Polyhexamethylene Biguanide (PHMB), a polymeric biguanide. The following sections present a cross-validation of their experimental performance based on available data, including detailed experimental protocols and visual representations of key concepts.
Comparative Performance Data
The following tables summarize the antimicrobial efficacy and cytotoxicity of DGH and its alternatives. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound (DGH) | Not specified in comparative studies | Data not available in direct comparison | |
| Benzalkonium Chloride (BAC) | Staphylococcus aureus | 2 | [1] |
| Enterococcus faecalis | 4 | [1] | |
| Klebsiella pneumoniae | 8 | [1] | |
| Acinetobacter baumannii | 2 | [1] | |
| Polyhexamethylene Biguanide (PHMB) | Staphylococcus aureus | 4 | [1] |
| Enterococcus faecalis | 31 | [1] | |
| Klebsiella pneumoniae | 8 | [1] | |
| Acinetobacter baumannii | 4 | [1] | |
| Didecyldimethylammonium Chloride (DDAC) | Staphylococcus aureus | 2 | [1] |
| Enterococcus faecalis | 2 | [1] | |
| Klebsiella pneumoniae | 8 | [1] | |
| Acinetobacter baumannii | 4 | [1] |
Cytotoxicity: IC50 and Cell Viability
The half-maximal inhibitory concentration (IC50) represents the concentration of a substance required to inhibit a biological process by 50%. Lower IC50 values indicate higher cytotoxicity. Cell viability assays measure the proportion of live, healthy cells in a population after exposure to a substance.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound (DGH) | A549 (human lung carcinoma) | IC50 | 0.39 µg/mL | [2] |
| Benzalkonium Chloride (BXC) Gel (0.13%) | L929 (mouse fibroblast) | Cell Viability (Day 1, extraction assay) | 99.90 ± 2.84% | [3] |
| HDFa (human dermal fibroblast) | Cell Viability (Day 1, extraction assay) | 19.54 ± 3.06% | [3] | |
| L929 (mouse fibroblast) | Cell Viability (Day 1, cell insert model) | 47.49 ± 5.37% | [3] | |
| HDFa (human dermal fibroblast) | Cell Viability (Day 1, cell insert model) | 38.86 ± 4.28% | [3] | |
| Polyhexamethylene Biguanide (PHMB) Gel (0.1%) | L929 (mouse fibroblast) | Cell Viability (Day 1, extraction assay) | 64.08 ± 5.99% | [3] |
| HDFa (human dermal fibroblast) | Cell Viability (Day 1, extraction assay) | 96.28 ± 33.67% | [3] | |
| L929 (mouse fibroblast) | Cell Viability (Day 1, cell insert model) | 48.63 ± 7.00% | [3] | |
| HDFa (human dermal fibroblast) | Cell Viability (Day 1, cell insert model) | 49.90 ± 2.55% | [3] | |
| Concentrated Surfactant Gel with PHMB | L929 (mouse fibroblast) | Cell Viability (Day 1, extraction assay) | 128.65 ± 1.41% | [3] |
| HDFa (human dermal fibroblast) | Cell Viability (Day 1, extraction assay) | 84.58 ± 10.41% | [3] | |
| L929 (mouse fibroblast) | Cell Viability (Day 1, cell insert model) | 95.25 ± 0.96% | [3] | |
| HDFa (human dermal fibroblast) | Cell Viability (Day 1, cell insert model) | 92.80 ± 1.29% | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of DGH and its alternatives.
Cytotoxicity Assay (WST-1 Assay)
This protocol is based on the methodology used to determine the IC50 of DGH.[2]
-
Cell Culture: Human lung epithelial cells (A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., DGH). A vehicle control (medium without the compound) is also included. The plates are incubated for 24 hours.
-
WST-1 Reagent Addition: After incubation, 10 µL of WST-1 (Water Soluble Tetrazolium salt) reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the absorbance of the vehicle control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1]
-
Inoculum Preparation: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a microbial population.[1]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 1-5 x 10^5 CFU/mL) is prepared in a suitable broth.
-
Compound Addition: The test compound is added to the bacterial suspension at a predetermined concentration (e.g., 2x or 4x the MIC). A growth control (no compound) is also included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from the test and control cultures. The aliquots are serially diluted and plated onto agar plates.
-
Incubation and Colony Counting: The plates are incubated until colonies are visible, and the number of CFUs is counted.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.
Biofilm Disruption Assay
This protocol assesses the ability of a compound to disrupt a pre-formed bacterial biofilm.
-
Biofilm Formation: A bacterial suspension is added to the wells of a microtiter plate and incubated for a sufficient time (e.g., 24-48 hours) to allow for biofilm formation.
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a sterile buffer (e.g., phosphate-buffered saline).
-
Compound Exposure: The test compound, dissolved in a suitable medium, is added to the wells containing the biofilms. A control group with medium only is included. The plate is incubated for a specific period.
-
Quantification of Biofilm:
-
Crystal Violet Staining: The remaining biofilm is stained with crystal violet, which is then solubilized, and the absorbance is measured to quantify the total biofilm biomass.
-
Viable Cell Counting: The biofilm is disrupted by sonication or scraping, and the number of viable bacteria is determined by serial dilution and plating.
-
-
Data Analysis: The reduction in biofilm biomass or the number of viable cells in the treated group is compared to the control group to determine the biofilm disruption activity.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the mechanism of action and experimental workflows.
References
- 1. Synergism versus Additivity: Defining the Interactions between Common Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]
- 3. A comparative study on the cellular viability and debridement efficiency of antimicrobial-based wound dressings - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Lot-to-Lot Variability of Dodecylguanidine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dodecylguanidine hydrochloride (DGH) is a cationic surfactant and potent antimicrobial agent with a broad spectrum of activity against bacteria, fungi, and algae.[1][2] Its applications span various industries, from water treatment and industrial preservatives to serving as an intermediate in pharmaceutical synthesis.[1] For researchers and drug development professionals, ensuring the consistency and quality of DGH is paramount, as lot-to-lot variability can significantly impact experimental reproducibility and product safety. This guide provides a framework for assessing the lot-to-lot variability of DGH, compares its performance with common alternatives, and details the necessary experimental protocols.
Understanding and Quantifying Lot-to-Lot Variability
Lot-to-lot variability in chemical reagents refers to the slight differences in properties and purity between different manufacturing batches. These variations can arise from changes in the manufacturing process, raw materials, or storage conditions. For an active compound like DGH, such variability can manifest as differences in antimicrobial efficacy, toxicity, or physicochemical properties.
A crucial document for assessing the quality of a specific lot is the Certificate of Analysis (CoA) . While a specific CoA for DGH was not found in the public domain, a typical CoA for a high-purity chemical like this compound would include the parameters outlined in Table 1. Researchers should always request and scrutinize the CoA for each new lot.
Table 1: Key Quality Control Parameters for Assessing this compound Lot-to-Lot Variability (Hypothetical Data)
| Parameter | Test Method | Specification (Lot A) | Specification (Lot B) | Specification (Lot C) |
| Appearance | Visual Inspection | White to off-white crystalline powder | White to off-white crystalline powder | White to off-white crystalline powder |
| Identity | FTIR/NMR | Conforms to reference spectrum | Conforms to reference spectrum | Conforms to reference spectrum |
| Assay (Purity) | Titration or HPLC | ≥ 99.0% | ≥ 99.0% | ≥ 99.0% |
| Solubility | Visual (in water) | Clear, colorless solution | Clear, colorless solution | Clear, colorless solution |
| pH (1% solution) | pH meter | 5.0 - 7.0 | 5.0 - 7.0 | 5.0 - 7.0 |
| Melting Point | Melting Point Apparatus | 134 - 138 °C | 134 - 138 °C | 134 - 138 °C |
| Water Content | Karl Fischer Titration | ≤ 0.5% | ≤ 0.5% | ≤ 0.5% |
| Individual Impurity | HPLC | ≤ 0.1% | ≤ 0.1% | ≤ 0.1% |
| Total Impurities | HPLC | ≤ 0.5% | ≤ 0.5% | ≤ 0.5% |
| Microbial Content | Plate Count | ≤ 100 CFU/g | ≤ 100 CFU/g | ≤ 100 CFU/g |
Performance Comparison with Alternative Biocides
The selection of an antimicrobial agent depends on the specific application, target microorganisms, and desired properties such as spectrum of activity, toxicity, and cost. Table 2 provides a comparative overview of DGH and common alternative biocides.
Table 2: Performance Comparison of this compound and Alternative Biocides
| Biocide | Mechanism of Action | Advantages | Disadvantages |
| This compound (DGH) | Disrupts cell membrane integrity, leading to leakage of cellular contents.[] | Broad-spectrum activity, effective against biofilms, chemically stable.[2] | Potential for skin irritation, limited data on viral efficacy. |
| Polyhexamethylene Biguanide (PHMB) | Binds to and disrupts cell membranes, inhibits DNA synthesis.[4] | Broad-spectrum antimicrobial activity, good biocompatibility, effective against biofilms.[5] | Can cause skin sensitization in some individuals, concerns about environmental persistence. |
| Chlorhexidine (CHX) | Disrupts cell membranes, causing leakage of intracellular components.[6] | Broad-spectrum activity, rapid bactericidal action, persistent antimicrobial effect.[6][7] | Can cause staining of teeth and oral tissues, activity reduced by organic matter.[7] |
| Benzalkonium Chloride (BKC) | Disrupts cell membranes and inactivates enzymes. | Good antimicrobial efficacy, widely used as a preservative. | Can induce bacterial resistance, potential for skin irritation.[8] |
Experimental Protocols
To ensure consistent performance and mitigate the risks associated with lot-to-lot variability, a series of quality control experiments should be performed.
Physicochemical Characterization
-
Appearance and Solubility: Visually inspect the powder for color and consistency. Prepare a solution (e.g., 1% in deionized water) to assess its solubility and the clarity of the resulting solution.
-
pH Determination: Prepare a 1% aqueous solution of DGH and measure the pH using a calibrated pH meter.
-
Melting Point: Determine the melting point range using a calibrated melting point apparatus. A broad melting range can indicate the presence of impurities.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong UV-absorbing chromophore in the dodecylguanidine molecule, direct detection by HPLC with a UV detector is challenging.[9] A common approach is pre-column derivatization to attach a UV-active label to the guanidine group. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.
Protocol for HPLC with Pre-column Derivatization (Conceptual):
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard DGH of known purity.
-
Accurately weigh and dissolve the DGH from the new lot to the same concentration.
-
-
Derivatization:
-
React both the standard and sample solutions with a derivatizing agent (e.g., a compound that reacts with the guanidine group to add a chromophore) under controlled conditions (temperature, time).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the maximum absorbance wavelength of the derivatized product.
-
-
Analysis:
-
Inject the derivatized standard and sample solutions.
-
Compare the peak areas of the DGH derivative to determine the purity of the new lot.
-
Identify and quantify any impurity peaks relative to the main peak.
-
Antimicrobial Efficacy Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A significant change in the MIC value between different lots of DGH would indicate a difference in potency.
Protocol for Broth Microdilution MIC Assay:
-
Prepare Microorganism Inoculum: Culture the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Prepare DGH Dilutions: Perform serial two-fold dilutions of the DGH solutions from each lot in a 96-well microtiter plate.
-
Inoculation: Add the standardized microorganism inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Determine MIC: The MIC is the lowest concentration of DGH in which no visible growth of the microorganism is observed.
Visualizing Experimental Workflows
Clear and standardized workflows are essential for reproducible experimental outcomes.
Caption: Workflow for DGH Lot Assessment.
The mechanism of action for this compound primarily involves the disruption of the microbial cell membrane. This is a direct physical and chemical interaction rather than a complex signaling pathway. The positively charged guanidinium headgroup of the DGH molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids. This interaction leads to the insertion of the hydrophobic dodecyl tail into the lipid bilayer, disrupting its structure and integrity. The result is increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Caption: DGH Mechanism of Action.
By implementing a robust quality control framework that includes thorough physicochemical analysis, purity assessment, and functional testing, researchers can effectively manage the lot-to-lot variability of this compound, ensuring the reliability and reproducibility of their work. Furthermore, understanding the performance of DGH in the context of its alternatives allows for informed decisions in the selection of the most appropriate antimicrobial agent for a given application.
References
- 1. Organic Surface Active Agent Biocides this compound DGH 35% CAS 13590-97-1 - Buy this compound, DGH, DGH 35% Product on Sinobio Chemistry [sinobiochemistry.com]
- 2. ▷ this compound (DGH) | LANXESS [lanxess.com]
- 4. eajournals.org [eajournals.org]
- 5. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]
- 6. Chlorhexidine Facts: Mechanism of Action [chlorhexidinefacts.com]
- 7. europeanreview.org [europeanreview.org]
- 8. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Dodecylguanidine Hydrochloride
For Immediate Reference: Essential Safety and Handling Protocols for Dodecylguanidine Hydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a chemical compound that poses significant health risks upon exposure. It is harmful if swallowed, can be fatal if inhaled, and causes severe skin burns and eye damage.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2][3] Understanding and implementing the following personal protective equipment (PPE) and handling protocols is non-negotiable for all personnel.
Quantitative Hazard and Exposure Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Boiling Point | 108°C (226.4°F) | [4] |
| Flash Point | 109°C (228.2°F) Closed Cup | [4] |
| Oral Toxicity (Rat) | LD50: 1400 mg/kg | [5] |
| Dermal Toxicity (Rabbit) | LD50: >2000 mg/kg | [5] |
| Aquatic Toxicity (Fish) | LC50: 2 mg/l (96 hours) | [5] |
| Aquatic Toxicity (Daphnia) | LC50: 0.088 mg/l (48 hours) | [5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to prevent any contact with the substance.
Core PPE Requirements:
-
Respiratory Protection: Due to the risk of fatal inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2] For situations with inadequate ventilation or potential for high vapor concentrations, a full-face respirator or a powered air-purifying organic vapor respirator should be used.[4][6]
-
Eye and Face Protection: Chemical splash goggles or a face shield are essential to protect against splashes that can cause serious eye damage.[2][4] Standard safety glasses with side shields are not sufficient.[7]
-
Hand Protection: Wear compatible, chemical-resistant gloves to prevent skin contact.[2] Thicker gloves generally offer better protection.[7] It is crucial to change gloves regularly, at least every 30 to 60 minutes, and immediately if they become damaged or contaminated.[7]
-
Body Protection: Permeation-resistant clothing, such as a lab coat or coveralls, is necessary to prevent skin exposure.[2][5] For tasks with a higher risk of splashes, impervious clothing is recommended.[6]
-
Foot Protection: Chemical-resistant, steel-toe boots or shoes are required when handling this compound.[8]
Diagram of PPE Requirements
Caption: Required Personal Protective Equipment for handling this compound.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize risk and environmental impact.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure a safety shower and eye wash station are readily accessible.[1][2] Work should be conducted in a well-ventilated area, preferably within a fume hood with a mechanical exhaust system.[1][9]
-
Donning PPE: Put on all required PPE as outlined in the section above. Ensure gloves are worn over the cuffs of the lab coat.[7]
-
Handling the Chemical: Avoid the formation of dust and aerosols.[6] Do not eat, drink, or smoke in the handling area.[1][2] Use non-sparking tools to prevent ignition.[6] Keep the container tightly closed when not in use.[2]
-
Post-Handling: After handling, wash hands and other exposed areas thoroughly.[1][2] Remove and properly dispose of contaminated gloves and other disposable PPE. Contaminated clothing should be removed immediately and washed before reuse.[2]
Disposal Plan
-
Waste Collection: Collect all this compound waste, including contaminated materials, in closed, suitable, and clearly labeled containers for disposal.[1][2]
-
Disposal Method: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Environmental Precautions: Do not allow the chemical to enter drains, soil, or surface water.[1][2] All waste water from cleaning or other processes should be collected and treated at a waste water treatment plant.[1][2]
-
Regulatory Compliance: Dispose of all waste in accordance with local, regional, national, and international regulations.[2]
Emergency Procedures
Immediate and correct response to an emergency is critical.
Spill Response
-
Evacuate: Evacuate personnel from the immediate spill area.[9]
-
Containment: Wearing appropriate PPE, prevent further spillage.[6] Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[9]
-
Collection: Scoop the absorbed material into a suitable, closed container for disposal.[9]
-
Decontamination: Clean the contaminated area thoroughly with an excess of water.[9]
Personnel Exposure
-
Eye Contact: Immediately flush eyes with plenty of flowing water for at least 15-30 minutes, holding the eyelids apart.[2][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[2]
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected skin with plenty of soap and water for at least 15 minutes.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water.[6] Do NOT induce vomiting.[2][6] If the person is conscious, have them drink two glasses of water.[5] Seek immediate medical attention.[2]
Logical Flow for Emergency Response
Caption: Emergency response workflow for personnel exposure to this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound | C13H30ClN3 | CID 61649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lanxess.com [lanxess.com]
- 5. stobec.com [stobec.com]
- 6. echemi.com [echemi.com]
- 7. pppmag.com [pppmag.com]
- 8. epa.gov [epa.gov]
- 9. multichemindia.com [multichemindia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
